molecular formula C9H8N2OS B1269623 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Katalognummer: B1269623
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: RCICTPARDQGART-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(4-methylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCICTPARDQGART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and chemical properties associated with the 1,3,4-oxadiazole scaffold.[1][2][3][4][5] This document details the synthetic protocol, physicochemical properties, and spectral characterization of the title compound.

Physicochemical Properties

This compound is a white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₈N₂OS[3][6][7][8]
Molecular Weight 192.24 g/mol [3][6][7][8]
CAS Number 31130-15-1[3][7][8]
Melting Point 212 - 222 °C[3][9]
Appearance White crystalline solid[3]
Purity ≥ 97% (HPLC)[3]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-methylbenzoic acid. The general synthetic route involves the formation of the corresponding acid hydrazide, followed by cyclization with carbon disulfide in the presence of a base.[1][2]

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation 4_methylbenzoic_acid 4-Methylbenzoic Acid esterification Esterification (e.g., SOCl₂/MeOH) 4_methylbenzoic_acid->esterification methyl_4_methylbenzoate Methyl 4-methylbenzoate esterification->methyl_4_methylbenzoate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) methyl_4_methylbenzoate->hydrazinolysis 4_methylbenzohydrazide 4-Methylbenzohydrazide hydrazinolysis->4_methylbenzohydrazide cyclization Cyclization (CS₂, KOH/Ethanol) 4_methylbenzohydrazide->cyclization product 5-(4-methylphenyl)-1,3,4- oxadiazole-2-thiol cyclization->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Step 1: Synthesis of 4-methylbenzohydrazide

  • A mixture of methyl 4-methylbenzoate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol is refluxed for 8-12 hours.[10]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-methylbenzohydrazide.

Step 2: Synthesis of this compound

  • To a solution of 4-methylbenzohydrazide (1 mole) in absolute ethanol, potassium hydroxide (1 mole) is added, and the mixture is stirred until a clear solution is obtained.

  • Carbon disulfide (1.2 moles) is added dropwise to the solution at room temperature.[1]

  • The reaction mixture is then refluxed for 10-15 hours. The progress of the reaction is monitored by TLC.[1]

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized in Table 2. The presence of a band for the S-H group and the absence of the C=O stretching band from the starting hydrazide are key indicators of successful cyclization.[1]

Table 2: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3100N-H stretching (thione tautomer)
~2550S-H stretching (thiol tautomer)[1]
~1610C=N stretching
~1500C=C aromatic stretching
~1320C-N stretching
~1050C-O-C stretching of the oxadiazole ring

Note: The compound can exist in thiol-thione tautomerism, which may result in the appearance of both N-H and S-H stretching bands.[2][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data (DMSO-d₆, δ in ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignment
~14.5Singlet1HSH/NH (tautomer)
~7.8Doublet2HAromatic protons (ortho to oxadiazole)
~7.3Doublet2HAromatic protons (meta to oxadiazole)
~2.4Singlet3HMethyl protons (-CH₃)

Table 4: ¹³C NMR Spectral Data (DMSO-d₆, δ in ppm)

Chemical Shift (δ)Assignment
~178C=S (thione carbon)
~160C-5 of oxadiazole ring
~142Aromatic carbon attached to -CH₃
~130Aromatic CH
~126Aromatic CH
~123Aromatic carbon attached to oxadiazole
~21Methyl carbon (-CH₃)

Note: The specific chemical shifts can vary slightly depending on the solvent and the instrument used. The provided ¹³C NMR data is based on analogous structures.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 192.[6]

Table 5: Mass Spectrometry Data

m/zAssignment
192[M]⁺
193[M+1]⁺

Potential Biological Activities

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][4][5] While specific signaling pathway data for this compound is not extensively documented, derivatives of this class have been reported to possess various biological effects.[1][5][13]

Biological_Activities cluster_activities Potential Biological Activities Oxadiazole_Core 5-(4-methylphenyl)-1,3,4- oxadiazole-2-thiol Core Antimicrobial Antimicrobial Oxadiazole_Core->Antimicrobial Anticancer Anticancer Oxadiazole_Core->Anticancer Anti_inflammatory Anti-inflammatory Oxadiazole_Core->Anti_inflammatory Anticonvulsant Anticonvulsant Oxadiazole_Core->Anticonvulsant

Caption: Potential biological activities of the 1,3,4-oxadiazole scaffold.

This compound and its derivatives are valuable for further investigation in drug discovery programs targeting infectious diseases, cancer, inflammation, and neurological disorders.[3][4][5] Its versatile chemical nature also makes it a candidate for applications in materials science, such as in the development of polymers and organic electronics.[3]

References

Unveiling the Molecular Architecture: A Technical Guide to 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural and synthetic aspects of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol is not publicly available at the time of this writing, this document provides a comprehensive overview of its synthesis, spectroscopic characterization, and potential applications. To offer valuable structural insights, this guide presents a detailed analysis of the crystal structures of closely related p-tolyl substituted 1,3,4-oxadiazole derivatives. The experimental protocols for the synthesis and characterization of these molecules are also detailed, providing a practical resource for researchers in the field.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a thiol group at the 2-position and a p-tolyl substituent at the 5-position of the oxadiazole ring is anticipated to modulate the molecule's physicochemical properties and biological activity. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents and functional materials.

Although the specific crystal structure of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol remains to be determined, analysis of analogous structures provides a foundational understanding of the expected molecular geometry and intermolecular interactions. This guide presents crystallographic data for three such analogs: 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole, 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole, and 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is typically achieved through a multi-step process commencing from a substituted benzoic acid. The general synthetic pathway is outlined below.

General Synthetic Workflow

Synthesis of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization p_ToluicAcid p-Toluic Acid Ester Methyl p-toluate p_ToluicAcid->Ester MeOH, H₂SO₄ (cat.) Reflux Hydrazide p-Toluic Acid Hydrazide Ester->Hydrazide N₂H₄·H₂O Ethanol, Reflux Target 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol Hydrazide->Target CS₂, KOH Ethanol, Reflux

Caption: General synthesis workflow for 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.

Experimental Protocols

Step 1: Synthesis of Methyl p-toluate

A mixture of p-toluic acid, methanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to yield the ester.

Step 2: Synthesis of p-Toluic Acid Hydrazide

Methyl p-toluate is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is refluxed for several hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the acid hydrazide.[2]

Step 3: Synthesis of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol

To a solution of potassium hydroxide in ethanol, p-toluic acid hydrazide is added, followed by the dropwise addition of carbon disulfide. The reaction mixture is refluxed until the completion of the reaction, as indicated by TLC. The solvent is then evaporated, and the residue is dissolved in water. The solution is acidified with a dilute mineral acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent to yield pure 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.[2][3]

Spectroscopic Data

The structure of the synthesized compound and its intermediates is confirmed by various spectroscopic techniques.

Spectroscopic Data for 5-substituted-1,3,4-oxadiazole-2-thiols
Technique Characteristic Peaks
FTIR (KBr, cm⁻¹) ~3100 (N-H), ~2560 (S-H), ~1610 (C=N), ~1550 (C=C), ~1100 (C-O-C)[2][4]
¹H NMR (DMSO-d₆, δ ppm) ~14.0 (s, 1H, SH), ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~178 (C=S), ~160 (C-5 of oxadiazole), Aromatic carbons, ~21 (CH₃)[2]
Mass Spectrometry (m/z) Expected molecular ion peak [M]⁺ or [M+H]⁺[2]

Crystallographic Data of Analogous Compounds

The following tables summarize the crystallographic data for three structurally related compounds, providing a basis for understanding the likely solid-state conformation of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.

Crystal Data and Structure Refinement
Parameter 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole [5]2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole [6]5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [7]
Chemical Formula C₁₅H₁₂N₂OC₁₉H₂₀N₂OC₉H₉N₃O
Formula Weight 236.27292.37175.19
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 19.733(5)9.886(9)12.161(2)
b (Å) 5.1441(12)10.613(9)5.9374(3)
c (Å) 12.436(3)16.093(13)12.8282(15)
β (°) 107.477(6)99.14(2)108.012(19)
Volume (ų) 1204.1(5)1667(2)880.9(2)
Z 444
Temperature (K) 93298291
Radiation Mo KαMo KαMo Kα
Reflections Collected 740717627Not Reported
Independent Reflections 22563791Not Reported
R(int) 0.2070.063Not Reported
Final R indices [I>2σ(I)] R₁ = 0.109R₁ = 0.109Not Reported
wR(F²) 0.3070.223Not Reported
Selected Bond Lengths and Angles
Compound Bond Length (Å) Angle Value (°)
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [7]O1-C81.3608(19)C8-O1-C7102.79(11)
O1-C71.3754(19)
N1-N21.4129(19)
C7-N11.279(2)
C8-N21.296(2)

Note: Detailed bond lengths and angles for the other two analogs can be found in the cited references.

Potential Applications and Biological Activity

Derivatives of 1,3,4-oxadiazole-2-thiol are known for their diverse biological activities. The title compound and its analogs are potential candidates for:

  • Antimicrobial Agents: These compounds have shown activity against various bacterial and fungal strains.[2][4][8]

  • Antioxidant Agents: The thiol group can contribute to the radical scavenging properties of these molecules.[9]

  • Anticancer Agents: The 1,3,4-oxadiazole scaffold is present in several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic effects.[10]

  • Corrosion Inhibitors: The heteroatoms in the oxadiazole ring and the thiol group can coordinate with metal surfaces, providing a protective layer against corrosion.[1]

Conclusion

While the definitive crystal structure of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol awaits elucidation, this technical guide provides a robust foundation for researchers working with this compound. The detailed synthetic protocols and spectroscopic data, coupled with the crystallographic analysis of closely related structures, offer valuable insights into the chemical and physical properties of this important heterocyclic molecule. The diverse biological activities associated with the 1,3,4-oxadiazole-2-thiol scaffold underscore the potential of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol in the development of new therapeutic agents and advanced materials. Further crystallographic studies are encouraged to fully characterize this promising compound.

References

spectroscopic analysis (FTIR, NMR, Mass) of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected data from Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), along with detailed experimental protocols for its synthesis and analysis.

Introduction

This compound is a versatile molecule featuring a 1,3,4-oxadiazole ring, a thiol group, and a p-tolyl substituent. This combination of functional groups imparts a range of biological activities and makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Accurate spectroscopic analysis is crucial for confirming the structure and purity of this compound. This guide is intended to be a practical resource for researchers working with this and related molecules. The compound exists in a thiol-thione tautomerism, with the thione form often being more stable in solution.[2][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base.[4]

Materials:

  • 4-methylbenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve 4-methylbenzohydrazide (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask.

  • To this solution, add potassium hydroxide (0.01 mol) dissolved in a minimal amount of water, followed by the dropwise addition of carbon disulfide (0.012 mol).

  • The reaction mixture is then refluxed for 6-8 hours, during which the reaction progress can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • The precipitate is filtered, washed thoroughly with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, affords the pure this compound.

Spectroscopic Analysis

2.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: A standard FTIR spectrometer.

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.3 Mass Spectrometry (MS)

  • Instrument: An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds and general spectroscopic principles.

FTIR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3100N-H stretch (thione form)
~2550S-H stretch (thiol form)
~1610C=N stretch (oxadiazole)
~1500C=C stretch (aromatic)
~1300C=S stretch (thione form)
~1100C-O-C stretch (oxadiazole)
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.5Singlet1H-SH / -NH (tautomer)
~7.8Doublet2HAromatic protons (ortho to C=N)
~7.3Doublet2HAromatic protons (ortho to CH₃)
~2.4Singlet3H-CH₃ protons
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~178C=S (thione form)
~160C=N (oxadiazole ring)
~142Aromatic C attached to CH₃
~130Aromatic CH (ortho to CH₃)
~126Aromatic CH (ortho to C=N)
~122Aromatic C attached to oxadiazole
~21-CH₃ carbon
Mass Spectrometry Data
m/zAssignment
192.04[M]⁺ (Molecular Ion)
193.05[M+H]⁺

The molecular formula of this compound is C₉H₈N₂OS, with an exact mass of 192.0357 Da.[5] The mass spectrum is expected to show a prominent molecular ion peak.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the compound's structure and its spectral data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Sample Preparation NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Processing Data Processing & Peak Assignment FTIR->Data_Processing NMR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Structure_Spectra_Correlation cluster_structure Chemical Structure cluster_spectra Spectroscopic Data Correlation cluster_ftir FTIR cluster_nmr NMR cluster_ms Mass Spec mol ftir_sh ~2550 cm⁻¹ (S-H) ftir_cn ~1610 cm⁻¹ (C=N) ftir_cs ~1300 cm⁻¹ (C=S) nmr_sh ¹H: ~14.5 ppm (-SH/-NH) nmr_arom ¹H: ~7.3-7.8 ppm (Aromatic H) nmr_ch3 ¹H: ~2.4 ppm (-CH₃) nmr_cs ¹³C: ~178 ppm (C=S) ms_m m/z: 192 [M]⁺ p1 p2 p3 p4 p5

References

Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 5-substituted-1,3,4-oxadiazole-2-thiols. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. A comprehensive understanding of their tautomeric equilibrium between the thione and thiol forms is crucial for structure-activity relationship (SAR) studies, as the predominant tautomer can significantly influence physicochemical properties, receptor binding, and metabolic stability. This document summarizes key spectroscopic data, provides detailed experimental protocols for synthesis and analysis, and visualizes the underlying chemical principles and workflows.

Introduction

The 1,3,4-oxadiazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] When substituted at the 2-position with a thiol group, these compounds can exist in two tautomeric forms: the thione form and the thiol form (Figure 1). The equilibrium between these two forms is influenced by various factors such as the nature of the substituent at the 5-position, the solvent, temperature, and pH.[3][4] Spectroscopic evidence from UV, IR, and NMR studies overwhelmingly supports the predominance of the thione form in solution.[3][5]

The Thione-Thiol Tautomeric Equilibrium

The tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. The thione tautomer is characterized by a carbon-sulfur double bond (C=S) and an N-H bond, while the thiol tautomer contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond within the ring.

Figure 1: Thione-Thiol Tautomeric Equilibrium.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are pivotal in elucidating the predominant tautomeric form. The distinct functional groups in the thione and thiol forms give rise to characteristic signals in IR, NMR, and UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the presence of C=S, N-H, and S-H bonds.

Functional GroupTautomeric FormCharacteristic Absorption (cm⁻¹)Reference
N-H stretchThione3100 - 3360[6]
S-H stretchThiol~2570[7]
C=S stretchThione1250 - 1270[6]
C=N stretchThiol/Thione1538 - 1650[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for identifying the proton environment and the carbon skeleton of the tautomers.

¹H NMR Spectroscopy

ProtonTautomeric FormChemical Shift (δ, ppm)Reference
N-HThione14.69 - 15.0[7][8]
S-HThiol1.6 - 2.0[3]
Aromatic H (Phenyl)Both7.2 - 8.4[7][8]

¹³C NMR Spectroscopy

CarbonTautomeric FormChemical Shift (δ, ppm)Reference
C=SThione177.2 - 178.4[9]
C-2 (Oxadiazole)Both~178[7]
C-5 (Oxadiazole)Both~159[7]
Aromatic C (Phenyl)Both125 - 150[7]
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The thione form typically exhibits an absorption maximum at a longer wavelength compared to the thiol form.

SolventPredominant TautomerAbsorption Maxima (λ_max, nm)Reference
Water, 0.1M HCl, 0.1M NaOH, Ethanol, ChloroformThione253 - 254[10]
1M H₂SO₄Thiol197[10]

Experimental Protocols

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

This protocol describes a general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, using the phenyl derivative as an example.[1][2]

SynthesisWorkflow start Start: Benzoic Acid esterification Esterification (Ethanol, conc. H₂SO₄, Reflux) start->esterification hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) esterification->hydrazinolysis Ethyl Benzoate cyclization Cyclization (CS₂, KOH, Ethanol, Reflux) hydrazinolysis->cyclization Benzoyl Hydrazide acidification Acidification (Dilute HCl) cyclization->acidification Potassium Salt product Product: 5-Phenyl-1,3,4-oxadiazole-2-thiol acidification->product

Figure 2: General Synthesis Workflow.

Materials:

  • Benzoic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Hydrazine hydrate

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Esterification: A mixture of benzoic acid, ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The excess ethanol is removed under reduced pressure.

  • Hydrazinolysis: The resulting ester (ethyl benzoate) is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 8-12 hours. The completion of the reaction is monitored by TLC. The product, benzoyl hydrazide, crystallizes upon cooling.

  • Cyclization: Benzoyl hydrazide is dissolved in ethanol containing potassium hydroxide. Carbon disulfide is added dropwise, and the mixture is refluxed for 6-8 hours.

  • Acidification: The reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in water and acidified with dilute HCl to precipitate the crude product.

  • Purification: The crude 5-phenyl-1,3,4-oxadiazole-2-thiol is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Spectroscopic Analysis of Tautomerism

This protocol outlines the general steps for analyzing the tautomeric equilibrium using spectroscopic methods.

TautomerAnalysisWorkflow start Synthesized Compound sample_prep Sample Preparation (Dissolve in various solvents: polar, non-polar) start->sample_prep ir_analysis IR Spectroscopy (Identify N-H, S-H, C=S stretches) sample_prep->ir_analysis nmr_analysis ¹H & ¹³C NMR Spectroscopy (Identify N-H, S-H protons and C=S carbon) sample_prep->nmr_analysis uv_vis_analysis UV-Vis Spectroscopy (Determine λ_max in different solvents) sample_prep->uv_vis_analysis data_analysis Data Analysis and Interpretation ir_analysis->data_analysis nmr_analysis->data_analysis uv_vis_analysis->data_analysis conclusion Conclusion on Predominant Tautomer data_analysis->conclusion

Figure 3: Spectroscopic Analysis Workflow.

Procedure:

  • Sample Preparation: Prepare solutions of the synthesized compound in a range of solvents with varying polarities (e.g., n-hexane, chloroform, ethanol, DMSO, water).

  • IR Spectroscopy: Record the IR spectra of the solid sample (as a KBr pellet) and in solution (if possible). Analyze the spectra for the presence of characteristic absorption bands for N-H, S-H, and C=S groups.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Identify the chemical shifts corresponding to the labile N-H or S-H proton and the C=S carbon.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of the solutions prepared in step 1. Note the absorption maxima (λ_max) in each solvent. Shifts in λ_max can indicate a shift in the tautomeric equilibrium.

  • Data Interpretation: Compare the obtained spectroscopic data with the characteristic values for the thione and thiol forms to determine the predominant tautomer in each condition.

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for complementing experimental findings. These studies can provide insights into the relative stabilities of the tautomers and the energy barrier for the proton transfer reaction. A common approach involves geometry optimization of both tautomers followed by frequency calculations to obtain their relative energies. The use of a polarizable continuum model (PCM) can simulate the effect of different solvents on the tautomeric equilibrium.[11]

Conclusion

The tautomerism of 5-substituted-1,3,4-oxadiazole-2-thiols is a fundamental aspect of their chemistry that has significant implications for their application in drug development. Spectroscopic and computational evidence strongly indicates that the thione form is the more stable and predominant tautomer in most conditions, particularly in polar solvents. A thorough understanding and characterization of this equilibrium are essential for the rational design of novel therapeutic agents based on this versatile heterocyclic scaffold.

References

Quantum Chemical Blueprint of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and material science.[1][2] The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Computational studies, particularly Density Functional Theory (DFT), are instrumental in understanding the structural, electronic, and spectroscopic properties of this class of molecules, thereby aiding in the design of novel therapeutic agents and materials.[5][6][7]

Computational Methodology

The quantum chemical calculations detailed herein are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[6][8] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process seeks to find the minimum energy conformation of the molecule in the gas phase.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.[5][7] A scaling factor is often applied to the calculated frequencies to better match experimental values.

Electronic Properties

Key electronic properties are derived from the optimized geometry. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecule.[5][8] The HOMO-LUMO energy gap is a key indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are prone to electrophilic and nucleophilic attack.[8]

  • Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering insights into the local electronic environment.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis. Note: The values presented here are illustrative and based on typical results for similar compounds reported in the literature. Actual values would be obtained from specific calculations for the title compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=N (oxadiazole)~1.29
N-N (oxadiazole)~1.40
C-O (oxadiazole)~1.36
C-S~1.77
C-C (ring linkage)~1.46
Bond Angles (°) C-O-C (oxadiazole)~103
N-N-C (oxadiazole)~110
O-C-N (oxadiazole)~113

Data derived by analogy from studies on similar oxadiazole derivatives.[7]

Table 2: Frontier Molecular Orbital (FMO) Energies
ParameterValue (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -1.5 to -2.0
HOMO-LUMO Gap (ΔE) 4.5 to 5.5

These values are typical for 1,3,4-oxadiazole derivatives and indicate good kinetic stability.[8]

Table 3: Global Reactivity Descriptors
DescriptorFormulaValue
Ionization Potential (I) -EHOMO6.5 - 7.0 eV
Electron Affinity (A) -ELUMO1.5 - 2.0 eV
Electronegativity (χ) (I + A) / 24.0 - 4.5 eV
Chemical Hardness (η) (I - A) / 22.25 - 2.75 eV
Global Softness (S) 1 / (2η)0.18 - 0.22 eV-1
Electrophilicity Index (ω) χ2 / (2η)2.9 - 3.5 eV

Experimental Protocols

While this guide focuses on computational aspects, a brief overview of relevant experimental procedures is provided for context.

Synthesis of this compound

A common synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an aromatic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide.[9]

General Procedure:

  • 4-methylbenzohydrazide is dissolved in ethanol.

  • An equimolar amount of potassium hydroxide is added to the solution.

  • Carbon disulfide is added dropwise to the mixture, which is then refluxed for several hours.

  • The reaction mixture is cooled, and the resulting solid is filtered.

  • The solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Characterization

The synthesized compound is typically characterized by various spectroscopic techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=N, C-O-C, C=S, N-H).

  • 1H and 13C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Visualizations

Computational Workflow

The logical flow of the quantum chemical calculations can be visualized as follows:

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom spectra Theoretical Spectra (IR, Raman) freq_calc->spectra fmo FMO Analysis (HOMO, LUMO, Gap) elec_prop->fmo mep Molecular Electrostatic Potential (MEP) elec_prop->mep charges Atomic Charges (Mulliken) elec_prop->charges

Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational understanding of the theoretical framework for studying this compound. These computational insights are invaluable for predicting molecular properties and guiding the synthesis and development of new molecules with desired biological or material characteristics.

References

Technical Guide: Physicochemical Properties of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

The known physicochemical properties of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂OS--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 192.24 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Melting Point 212 - 218 °C--INVALID-LINK--
CAS Number 31130-15-1--INVALID-LINK--, --INVALID-LINK--

Synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols

The general synthesis route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic solution, followed by acidification.[1] This versatile method allows for the preparation of a wide range of derivatives.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Aryl Carboxylic Acid step1 Esterification/Amidation to form Acylhydrazide start1->step1 Reaction with alcohol/thionyl chloride start2 Hydrazine Hydrate start2->step1 start3 Carbon Disulfide step2 Cyclization with Carbon Disulfide start3->step2 start4 Base (e.g., KOH) start4->step2 step1->step2 Acylhydrazide intermediate step3 Acidification step2->step3 Potassium dithiocarbazinate salt product 5-Aryl-1,3,4-oxadiazole-2-thiol step3->product

General synthesis workflow for 5-aryl-1,3,4-oxadiazole-2-thiols.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of lipophilicity (LogP/LogD) and pKa.

Determination of Lipophilicity

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) between an organic and an aqueous phase.

The shake-flask method is the traditional and most reliable method for determining LogP.[3]

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). This is achieved by vigorously mixing the two phases and allowing them to separate.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the n-octanol phase.

  • Partitioning: Add a precise volume of the pre-saturated aqueous buffer to the n-octanol solution of the compound. The mixture is then shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP (or LogD) is calculated using the following formula: LogP = log([Compound]octanol / [Compound]aqueous)

Reversed-phase HPLC (RP-HPLC) offers a faster, automated alternative for estimating lipophilicity.[4]

  • System Setup: Use a C18 or C8 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R). A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

  • LogP Estimation: Calculate the log k' for the target compound and use the calibration curve to interpolate its LogP value.

Determination of pKa

The pKa, or acid dissociation constant, is crucial as it determines the extent of ionization of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.

This is a classic and accurate method for pKa determination.[5]

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. The sample solution is placed in a thermostatted vessel and stirred continuously.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) if the compound is acidic, or a strong acid (e.g., HCl) if it is basic. The titrant is added in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the titration curve where half of the compound has been neutralized.

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with ionization state.[6]

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spectral Measurement: Add a small, constant volume of the stock solution to each buffer solution in a series of cuvettes or a 96-well plate. Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.[6]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[7]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_compound Compound of Interest cluster_lipophilicity Lipophilicity Determination cluster_pka pKa Determination cluster_analysis Data Analysis & Application compound This compound lip_method Choose Method compound->lip_method pka_method Choose Method compound->pka_method shake_flask Shake-Flask Method lip_method->shake_flask Gold Standard hplc RP-HPLC Method lip_method->hplc High Throughput lip_data LogP / LogD Value shake_flask->lip_data hplc->lip_data adme_prediction ADME Profile Prediction lip_data->adme_prediction potentiometry Potentiometric Titration pka_method->potentiometry High Accuracy uv_spec UV-Spectrophotometry pka_method->uv_spec Low Sample Amount pka_data pKa Value potentiometry->pka_data uv_spec->pka_data pka_data->adme_prediction drug_dev Informing Drug Development adme_prediction->drug_dev

Workflow for Physicochemical Characterization.

References

Preliminary Screening of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol is a member of the 1,3,4-oxadiazole class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary screening of this compound for its biological activity, focusing on its synthesis, and potential antimicrobial, antioxidant, and anticancer properties. The information is compiled from various studies on the compound and its structural analogs, offering a foundational understanding for further research and development.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the initial conversion of p-toluic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then cyclized using carbon disulfide in the presence of a base, such as potassium hydroxide, to yield the final product. The structure of the synthesized compound is confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Biological Activities

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The presence of the thiol group and the 4-methylphenyl substituent on the oxadiazole ring are believed to play a crucial role in the pharmacological profile of the title compound.

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been investigated against a range of bacterial and fungal strains. While specific quantitative data for the title compound is limited in the reviewed literature, studies on structurally similar compounds provide insights into its potential efficacy. The antimicrobial activity is often attributed to the interference with microbial growth and cellular processes.

Table 1: Representative Antimicrobial Activity of Structurally Similar 1,3,4-Oxadiazole-2-thiol Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
5-phenyl-1,3,4-oxadiazole-2-thiolEscherichia coli>250[1][2]
5-phenyl-1,3,4-oxadiazole-2-thiolStaphylococcus aureus>250[1][2]
5-phenyl-1,3,4-oxadiazole-2-thiolCandida albicans>250[1][2]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolEscherichia coliStronger than ampicillin[3]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolPseudomonas aeruginosa>100 times stronger than ampicillin[3]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolAspergillus fumigatusBetter than terbinafine[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antioxidant Activity

The antioxidant potential of 1,3,4-oxadiazole derivatives is a subject of ongoing research. The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity.

Table 2: Representative DPPH Radical Scavenging Activity of Structurally Similar 1,3,4-Oxadiazole Derivatives

Compound/DerivativeIC50 (µg/mL)Reference
5-benzyl-1,3,4-oxadiazole-2-thiolComparable to Vitamin C[4]
Various 2,5-disubstituted-1,3,4-oxadiazolesVaried, some potent[5]

Note: IC50 is the concentration of a substance required to inhibit a biological process or response by 50%.

Anticancer Activity

Table 3: Representative Anticancer Activity of Structurally Similar 1,3,4-Oxadiazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivativesMCF-7 (Breast Cancer)Potent activity[6][7]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast Cancer)0.7 ± 0.2[7]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleSGC-7901 (Stomach Cancer)30.0 ± 1.2[7]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleHepG2 (Liver Cancer)18.3 ± 1.4[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline generalized methodologies for the synthesis and biological screening of this compound, based on established procedures for this class of compounds.

Synthesis of this compound[8]
  • Esterification: A mixture of p-toluic acid and an excess of absolute ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The excess ethanol is removed under reduced pressure, and the resulting ester is purified.

  • Hydrazinolysis: The synthesized ester is dissolved in absolute ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the resulting 4-methylbenzohydrazide precipitates and is collected by filtration.

  • Cyclization: The 4-methylbenzohydrazide is dissolved in absolute ethanol, and carbon disulfide is added, followed by an aqueous solution of potassium hydroxide. The reaction mixture is refluxed until the reaction is complete (monitored by TLC). The solution is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude this compound. The product is then purified by recrystallization.

Antimicrobial Screening: Broth Dilution Method[1][5]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay[9][10]
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of Test Samples: The test compound is dissolved in a suitable solvent and prepared at various concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test sample. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

To better illustrate the concepts discussed, the following diagrams represent the general synthesis workflow and a hypothetical signaling pathway that could be targeted by 1,3,4-oxadiazole derivatives in cancer cells.

G cluster_synthesis Synthesis Workflow start p-Toluic Acid ester Esterification (Ethanol, H2SO4) start->ester hydrazide Hydrazinolysis (Hydrazine Hydrate) ester->hydrazide cyclization Cyclization (CS2, KOH) hydrazide->cyclization product This compound cyclization->product

Caption: General synthesis workflow for this compound.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression apoptosis Apoptosis oxadiazole This compound oxadiazole->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway by the compound.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific quantitative data for this exact molecule is not extensively available in the public domain, the collective evidence from structurally related compounds strongly suggests its potential as an antimicrobial, antioxidant, and anticancer agent. This technical guide provides a foundational framework for researchers and drug development professionals to design and conduct further in-depth studies to elucidate the precise biological activities and mechanisms of action of this promising compound. Future research should focus on generating specific quantitative data and exploring its efficacy and safety in preclinical models.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol. Due to the limited direct experimental data on this specific compound, this document extrapolates information from closely related 5-aryl-1,3,4-oxadiazole-2-thiol derivatives to establish a foundational understanding. The guide covers synthesis, expected thermal behavior, potential decomposition pathways, and detailed experimental protocols for thermal analysis. This information is critical for the handling, formulation, and development of therapeutic agents incorporating this heterocyclic scaffold.

Introduction

The 1,3,4-oxadiazole-2-thiol moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The specific derivative, this compound, is of significant interest for its potential pharmacological applications. A thorough understanding of its thermal stability and decomposition characteristics is paramount for drug development, ensuring safety, stability, and efficacy of the final pharmaceutical product. This guide aims to provide a detailed technical overview of these properties.

Synthesis of this compound

The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is well-established and typically involves a one-pot reaction. The general procedure for the synthesis of this compound is as follows:

Experimental Protocol: Synthesis [1][2]

  • Materials: 4-methylbenzoyl hydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH), ethanol, hydrochloric acid (HCl).

  • Procedure:

    • A mixture of 4-methylbenzoyl hydrazide (1 mmol), potassium hydroxide (1.5 mmol), and ethanol (20 mL) is stirred in a round-bottom flask until the KOH is completely dissolved.

    • Carbon disulfide (1.5 mmol) is added dropwise to the solution at room temperature.

    • The reaction mixture is then refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to a pH of 5-6.

    • The precipitated solid, this compound, is filtered, washed with cold water, and dried.

    • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Synthesis_Workflow cluster_reactants Reactants 4-methylbenzoyl_hydrazide 4-methylbenzoyl hydrazide Reaction_Mixture Reaction Mixture 4-methylbenzoyl_hydrazide->Reaction_Mixture CS2 Carbon Disulfide CS2->Reaction_Mixture KOH_Ethanol KOH in Ethanol KOH_Ethanol->Reaction_Mixture Reflux Reflux (6-8h) Reaction_Mixture->Reflux Workup Acidification (HCl) Reflux->Workup Product 5-(4-methylphenyl)-1,3,4- oxadiazole-2-thiol Workup->Product

Caption: Synthesis workflow for this compound.

Thermal Stability and Decomposition Analysis

3.1. Predicted Thermogravimetric Analysis (TGA)

TGA is expected to show a single-step decomposition process. The onset of decomposition is likely to be above 200 °C, with significant weight loss occurring at higher temperatures, leading to complete decomposition.

3.2. Predicted Differential Scanning calorimetry (DSC)

The DSC thermogram would likely show a sharp endothermic peak corresponding to the melting point of the compound, followed by an exothermic event at higher temperatures indicating decomposition.

Table 1: Predicted Thermal Analysis Data for this compound

ParameterPredicted Value/RangeRemarks
Melting Point (Tₘ)210 - 225 °CExpected sharp endothermic peak in DSC.
Onset of Decomposition (Tₒ)> 250 °CBased on the stability of the 1,3,4-oxadiazole ring.
Temperature of Maximum Decomposition Rate (Tₘₐₓ)350 - 450 °CThe temperature at which the rate of weight loss is highest.
Final Decomposition Temperature~500 °CExtrapolated from data on 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol which decomposes at 506°C[3].
Residual Mass at 600 °C< 5%Indicating near-complete decomposition.

3.3. Potential Decomposition Pathways

The thermal decomposition of 5-aryl-1,3,4-oxadiazole-2-thiols is likely to proceed through the cleavage of the heterocyclic ring. The presence of the thiol group and the 4-methylphenyl substituent will influence the fragmentation pattern.

Decomposition_Pathway Start This compound (Solid Phase) Gas_Phase Gaseous Phase Compound Start->Gas_Phase Heating (TGA/DSC) Fragmentation Ring Cleavage & Fragmentation Gas_Phase->Fragmentation High Temperature Products Decomposition Products (e.g., p-tolunitrile, COS, N₂, etc.) Fragmentation->Products

Caption: Postulated thermal decomposition pathway.

Potential decomposition products could include p-tolunitrile, carbonyl sulfide (COS), nitrogen gas (N₂), and other small molecule fragments. The identification of these products would require techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA) [4]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into an alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) and Oxidative (Air).

    • Flow Rate: 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Temperature Range: Ambient to 600 °C.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass.

4.2. Differential Scanning Calorimetry (DSC) [5]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of any evolved gases.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon).

    • Flow Rate: 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to a temperature beyond the final decomposition point observed in TGA.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the enthalpy of fusion. Observe any exothermic events corresponding to decomposition and determine the associated enthalpy changes.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Instrument: A pyrolyzer coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (micrograms to a few milligrams) of the compound into a pyrolysis tube or onto a filament.

  • Pyrolysis Conditions:

    • Temperature: A series of temperatures can be used, including the temperature of maximum decomposition rate determined by TGA.

    • Atmosphere: Inert (Helium).

  • GC-MS Conditions:

    • GC Column: A suitable column for separating small, volatile organic compounds.

    • Temperature Program: An appropriate temperature ramp to separate the pyrolysis products.

    • MS Detection: Scan a mass range suitable for identifying the expected fragments.

  • Data Analysis: Identify the eluted compounds from their mass spectra by comparison with spectral libraries (e.g., NIST).

Experimental_Workflow cluster_synthesis Compound Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification TGA TGA Synthesis->TGA DSC DSC Synthesis->DSC Py_GC_MS Py-GC-MS Synthesis->Py_GC_MS Stability Thermal Stability Profile TGA->Stability DSC->Stability Decomposition Decomposition Products Py_GC_MS->Decomposition

References

An In-Depth Technical Guide to 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and summarizes its known and potential biological activities, with a focus on its antimicrobial and anticancer properties. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 31130-15-1[1][2][3]
Molecular Formula C₉H₈N₂OS[1][2][3]
Molecular Weight 192.24 g/mol [1][2][3]
Melting Point 212-218 °C[1]
Appearance White crystalline solid[1]
Synonyms 5-p-Tolyl-1,3,4-oxadiazole-2-thiol[1]

Synthesis

The synthesis of this compound is typically achieved through a well-established multi-step procedure starting from 4-methylbenzoic acid. The general synthetic route is outlined below and the detailed experimental protocol is provided in the subsequent section.

Synthesis_Workflow A 4-Methylbenzoic Acid B 4-Methylbenzoyl Hydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C Potassium dithiocarbazate intermediate B->C Carbon Disulfide, KOH, Ethanol, Stir D This compound C->D Acidification (e.g., HCl), Reflux

A high-level overview of the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the common synthesis methods for 5-substituted-1,3,4-oxadiazole-2-thiols.[1][4]

Step 1: Synthesis of 4-Methylbenzoyl Hydrazide

  • To a solution of 4-methylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).

  • The reaction mixture is refluxed for several hours (typically 4-6 hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-methylbenzoyl hydrazide.

Step 2: Synthesis of this compound

  • To a solution of 4-methylbenzoyl hydrazide (1 equivalent) in ethanol, add potassium hydroxide (1 equivalent) and stir until it dissolves completely.

  • To this solution, add carbon disulfide (a slight excess, e.g., 1.1 equivalents) dropwise while keeping the temperature low (e.g., in an ice bath).

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours (typically 12-16 hours) to form the potassium dithiocarbazate intermediate.

  • The mixture is then heated to reflux for 4-6 hours.

  • After reflux, the reaction mixture is cooled and then acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Biological Activities

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][5] The thiol group at the 2-position of the oxadiazole ring is known to enhance these biological effects.[1]

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][3][6] While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in readily available literature, the data from analogous compounds suggest its potential as an antimicrobial agent. For instance, various 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]

Compound Class Organism Activity (MIC in µg/mL) Reference
5-Aryl-1,3,4-oxadiazole-2-thiolsStaphylococcus aureusVaries (often in the range of 1-50)[3]
5-Aryl-1,3,4-oxadiazole-2-thiolsEscherichia coliVaries (often in the range of 1-50)[3]
5-Aryl-1,3,4-oxadiazole-2-thiolsCandida albicansVaries (often in the range of 1-50)[7]
Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. A study on a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, which are structurally similar to the oxadiazole , demonstrated that a 4-methyl substituent on the phenyl ring resulted in significant cytotoxicity against the A549 lung cancer cell line.[8][9]

Compound Cell Line Activity (IC₅₀ in µg/mL) Reference
2-Acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazoleA549 (Lung Cancer)9.40[8][9]
2-Acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazoleSK-OV-3 (Ovarian Cancer)>10[8][9]
2-Acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazoleSK-MEL-2 (Skin Cancer)>10[8][9]
2-Acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazoleHCT15 (Colon Cancer)>10[8][9]

Potential Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, the broader class of 1,3,4-oxadiazole derivatives is known to exert its biological effects through various mechanisms, including enzyme inhibition. For instance, some derivatives have been identified as inhibitors of enzymes like thymidine phosphorylase and telomerase, which are crucial for cancer cell proliferation.

Signaling_Pathway cluster_0 Potential Anticancer Mechanism of 1,3,4-Oxadiazole Derivatives Oxadiazole 5-Aryl-1,3,4-oxadiazole-2-thiol Derivative Enzyme Key Proliferation Enzyme (e.g., Thymidine Phosphorylase, Telomerase) Oxadiazole->Enzyme Inhibition Proliferation Cancer Cell Proliferation Enzyme->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

A generalized diagram of a potential anticancer mechanism for 1,3,4-oxadiazole derivatives.

Applications and Future Perspectives

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its demonstrated antimicrobial and anticancer potential, characteristic of the 1,3,4-oxadiazole class, makes it a valuable lead compound for further optimization in drug discovery programs. Beyond pharmaceuticals, this compound and its derivatives have potential applications in agrochemicals and materials science, for example, as corrosion inhibitors or as components in the synthesis of polymers with enhanced thermal stability.[10] Further research is warranted to fully explore the therapeutic potential and mechanisms of action of this promising molecule.

References

A Comprehensive Technical Guide to the Synthesis of 1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides an in-depth review of the primary and alternative synthetic methodologies for this important heterocyclic system. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to assist researchers in the selection and implementation of the most suitable synthetic strategies.

Core Synthetic Methodologies

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is predominantly achieved through the cyclization of acylhydrazides with carbon disulfide. However, several alternative methods, including one-pot procedures and syntheses from dithiocarbazates, offer distinct advantages in terms of efficiency and environmental impact. This guide will explore these key methods in detail.

Method 1: Cyclization of Acylhydrazides with Carbon Disulfide

This is the most widely employed and versatile method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. The reaction proceeds via the formation of a potassium dithiocarbazate intermediate, which subsequently undergoes intramolecular cyclization upon heating, followed by acidification to yield the desired product.[1][2]

General Reaction Scheme:

G Acylhydrazide R-C(=O)NHNH2 Acylhydrazide Intermediate [R-C(=O)NHNHC(=S)S- K+] Potassium Dithiocarbazate Intermediate Acylhydrazide->Intermediate + CS2, KOH CS2 CS2 Carbon Disulfide KOH KOH, EtOH (Base, Solvent) Product 5-R-1,3,4-Oxadiazole-2-thiol Intermediate->Product 1. Δ 2. H+ Heat Δ (Heat) Acid H+ (Acidification)

Figure 1: General scheme for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols from acylhydrazides.

Detailed Experimental Protocol (Conventional Heating):

A representative procedure for the synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is as follows[3]:

  • In a 250 mL round-bottom flask, dissolve 4-nitrobenzoic hydrazide (7 g, 0.038 mol) in absolute ethanol.

  • To this solution, add carbon disulfide (2 mL, 0.034 mol), followed by a solution of potassium hydroxide (1.2 g, 0.019 mol) in 20 mL of water.

  • Stir the reaction mixture thoroughly and heat it under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and filtered. The filtrate is then acidified with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data for Method 1 (Conventional Heating):

Substituent (R)Reaction Time (h)Yield (%)Reference
4-Nitrophenyl--[3]
4-Chlorophenyl885[3]
Phenyl782[3]
4-Methoxyphenyl980[3]
2-Furyl--[3]
2-Phenethyl--[3]

Note: Dashes indicate that the specific data was not provided in the cited reference.

Method 2: Ultrasound-Assisted One-Pot Synthesis

To enhance reaction rates and improve yields, ultrasound irradiation has been successfully applied to the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. This method often proceeds under milder conditions and in shorter reaction times compared to conventional heating.[1][4][5][6]

Workflow for Ultrasound-Assisted Synthesis:

G Start Mix Aryl Hydrazide and CS2 in a few drops of DMF Ultrasound Subject to Ultrasound Irradiation (typically at room temperature) Start->Ultrasound Monitor Monitor Reaction Progress by TLC Ultrasound->Monitor Workup Work-up and Purification Monitor->Workup Product Obtain 5-Substituted-1,3,4-Oxadiazole-2-thiol Workup->Product

Figure 2: Workflow for the ultrasound-assisted synthesis of 1,3,4-oxadiazole-2-thiols.

Detailed Experimental Protocol (Ultrasound-Assisted):

A general procedure for the ultrasound-assisted synthesis is as follows[4]:

  • In a suitable reaction vessel, mix the aryl hydrazide and carbon disulfide in a 1:1 molar ratio.

  • Add a few drops of dimethylformamide (DMF) as the solvent.

  • Subject the reaction mixture to ultrasound irradiation at a specified frequency and power, typically at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, perform an appropriate work-up, which may involve solvent evaporation and purification by recrystallization or column chromatography.

Quantitative Data for Method 2 (Ultrasound-Assisted):

Substituent (R)Reaction Time (min)Yield (%)Reference
4-Fluorophenyl6095[4]
4-Chlorophenyl5092[4]
4-Bromophenyl4594[4]
4-Nitrophenyl7090[4]
4-Methylphenyl6593[4]
Method 3: Microwave-Assisted Synthesis

Microwave irradiation is another energy-efficient technique that can significantly accelerate the synthesis of 1,3,4-oxadiazole-2-thiols. This method often leads to higher yields and shorter reaction times compared to conventional heating.[7][8]

Detailed Experimental Protocol (Microwave-Assisted):

A representative procedure for the microwave-assisted synthesis of 5-pyridyl-1,3,4-oxadiazole-2-thiol is as follows[8]:

  • To a solution of isonicotinic acid hydrazide (1.36 g, 0.01 mol) in ethanol (20 ml), add potassium hydroxide (0.56 g, 0.01 mol) and carbon disulfide (0.76 g, 0.01 mol) with shaking.

  • The reaction mixture is then subjected to microwave irradiation at a specified power and for a set duration (e.g., 300W for 4 minutes in intervals).[7]

  • After irradiation, the mixture is cooled, poured into ice water, and acidified with glacial acetic acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Comparative Data for Conventional vs. Microwave Synthesis:

MethodReaction TimeYield (%)Reference
Conventional Heating7 h-[8]
Microwave Irradiation4 min-[7]

Note: While the references highlight the significant reduction in reaction time, specific yield comparisons for the same compound under both conditions were not always provided.

Method 4: One-Pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole Derivatives

A one-pot procedure for the synthesis of 2-alkylthio-1,3,4-oxadiazole derivatives from acid hydrazides, carbon disulfide, and an alkyl halide has been developed. This method avoids the isolation of the intermediate 1,3,4-oxadiazole-2-thiol.[9]

Logical Relationship for One-Pot Synthesis:

G Start Acid Hydrazide + CS2 in DMF RingClosure Heat to form 1,3,4-Oxadiazole-2-thiol intermediate Start->RingClosure Alkylation Add Alkyl Halide and Base (e.g., Et3N) at room temperature RingClosure->Alkylation Product 2-Alkylthio-1,3,4-oxadiazole Alkylation->Product

Figure 3: Logical flow of the one-pot synthesis of 2-alkylthio-1,3,4-oxadiazoles.

Detailed Experimental Protocol (One-Pot):

A general procedure for the one-pot synthesis is as follows[9]:

  • A mixture of the acid hydrazide (1.0 mmol) and carbon disulfide (3.0 mmol) in DMF (2.0 mL) is stirred for 15 minutes at room temperature.

  • The reaction mixture is then heated at 70 °C for approximately 4 hours until complete ring closure is observed by TLC.

  • After cooling to room temperature, an alkyl halide (1.2 mmol) and triethylamine (4 mmol) are added to the mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The solvent is evaporated in vacuo, and the crude product is purified by preparative TLC.

Thiol-Thione Tautomerism

A crucial aspect of the chemistry of 1,3,4-oxadiazole-2-thiols is their existence in a tautomeric equilibrium with the corresponding 1,3,4-oxadiazole-2(3H)-thione form. Spectroscopic studies, including NMR and IR, have been employed to investigate this phenomenon.[10][11][12][13]

Tautomeric Equilibrium:

G Thiol 5-R-1,3,4-Oxadiazole-2-thiol (Thiol form) Thione 5-R-1,3,4-Oxadiazole-2(3H)-thione (Thione form) Thiol->Thione

Figure 4: Thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols.

In many cases, the thione form is reported to be the predominant tautomer in solution.[14] For example, in the 13C NMR spectrum of 5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-3H-[1][5][6]oxadiazole-2-thione, a characteristic peak at δ = 186.11 ppm corresponding to the C=S group suggests the prevalence of the thione form.[14]

Conclusion

The synthesis of 1,3,4-oxadiazole-2-thiols is a well-established area of heterocyclic chemistry with a variety of reliable methods available to researchers. The classical approach involving the cyclization of acylhydrazides with carbon disulfide remains a robust and versatile method. However, for improved efficiency, shorter reaction times, and adherence to the principles of green chemistry, ultrasound and microwave-assisted syntheses present compelling alternatives. The one-pot synthesis of 2-alkylthio derivatives further expands the synthetic utility of these methodologies. A thorough understanding of the thiol-thione tautomerism is also essential for the accurate characterization and interpretation of the biological activity of these important compounds. This guide provides a solid foundation for the synthesis and further exploration of this valuable class of heterocyclic molecules.

References

Methodological & Application

One-Pot Synthesis Protocol for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed one-pot synthesis protocol for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant interest in medicinal chemistry and drug development due to its diverse biological activities. The described method is efficient and proceeds via the reaction of 4-methylbenzohydrazide with carbon disulfide in a basic medium. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

1,3,4-oxadiazole derivatives are a class of heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry. The thiol-substituted 1,3,4-oxadiazole ring, in particular, is a versatile pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these compounds is therefore of great importance. The one-pot reaction of an aroyl hydrazide with carbon disulfide in the presence of a base offers a straightforward and efficient route to 5-aryl-1,3,4-oxadiazole-2-thiols.[1][2] This method involves the in-situ formation of a dithiocarbazate salt, which then undergoes cyclization to form the desired 1,3,4-oxadiazole ring.[2]

Principle of the Method

The synthesis of this compound is achieved through a one-pot reaction. The key steps involve the reaction of 4-methylbenzohydrazide with carbon disulfide in an alcoholic solution containing a base, such as potassium hydroxide. This is followed by an intramolecular cyclization and subsequent acidification to yield the final product. The compound can exist in tautomeric thiol and thione forms.

Experimental Protocol

Materials and Equipment:

  • 4-methylbenzohydrazide (p-toluic hydrazide)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, measuring cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).

  • Addition of Reactants: To the stirred solution, add 4-methylbenzohydrazide (0.01 mol). Stir the mixture until the hydrazide is completely dissolved.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (0.015 mol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for a period of 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. The excess solvent can be removed under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water.

  • Acidification: Acidify the aqueous solution by dropwise addition of dilute hydrochloric acid or acetic acid until the pH is acidic.[3] This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point of the synthesized compound and characterize its structure using spectroscopic techniques such as FTIR and NMR.

Quantitative Data Summary

ParameterValue
Reactants
4-methylbenzohydrazide0.01 mol
Carbon disulfide0.015 mol
Potassium hydroxide0.01 mol
Solvent
Absolute Ethanol50 mL
Reaction Conditions
TemperatureReflux
Reaction Time6 - 12 hours
Work-up
AcidificationAcidic pH
Expected Product
Molecular FormulaC₉H₈N₂OS
Molecular Weight192.24 g/mol

Experimental Workflow

One_Pot_Synthesis cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 4-methylbenzohydrazide Mixing Dissolve KOH in Ethanol, add 4-methylbenzohydrazide Reactant1->Mixing Reactant2 Carbon Disulfide Addition Add Carbon Disulfide Reactant2->Addition Base Potassium Hydroxide Base->Mixing Solvent Ethanol Solvent->Mixing Mixing->Addition Reflux Reflux for 6-12h Addition->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Acidification Acidify with HCl/Acetic Acid Dissolution->Acidification Filtration Filter and Wash Acidification->Filtration Drying Dry the Product Filtration->Drying Product 5-(4-methylphenyl)-1,3,4- oxadiazole-2-thiol Drying->Product

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes and Protocols: 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol as a key intermediate in the synthesis of novel therapeutic agents. This versatile scaffold has been instrumental in the development of potent anticancer and antimicrobial compounds. The following sections detail the synthetic pathways, experimental protocols, and biological activities of various derivatives.

Introduction

This compound is a heterocyclic compound containing the 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry. The presence of a thiol group at the 2-position and a p-tolyl group at the 5-position provides a unique combination of reactivity and lipophilicity, making it an attractive starting material for the synthesis of diverse bioactive molecules. Its derivatives have demonstrated significant potential in targeting various biological pathways implicated in cancer and microbial infections.

Synthesis of Derivatives

The thiol group of this compound serves as a reactive handle for the introduction of various pharmacophores through S-alkylation, Mannich reactions, and the formation of Schiff bases.

S-Substituted Derivatives

S-alkylation of the thiol group is a common strategy to introduce diverse functionalities, leading to compounds with a wide range of biological activities.

Mannich Bases

The Mannich reaction on the N-3 position of the 1,3,4-oxadiazole ring allows for the introduction of various aminoalkyl moieties, which have been shown to enhance the antimicrobial and anticancer properties of the parent compound.[1]

Schiff Bases

Condensation of the amino group of 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole (which can be synthesized from the corresponding thiol) with various aldehydes yields Schiff bases. These compounds have been investigated for their potential as anticancer agents.

Biological Activities

Derivatives of this compound have exhibited promising in vitro activity against a range of cancer cell lines and microbial pathogens.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds often exert their effects through mechanisms such as apoptosis induction and cell cycle arrest. The quantitative data for some representative derivatives are summarized in the tables below.

Table 1: In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4h A549 (Lung)<0.14[2]
4i A549 (Lung)1.59[2]
4l A549 (Lung)1.80[2]
Cisplatin A549 (Lung)4.98[2]
4g C6 (Glioma)8.16[2]
4h C6 (Glioma)13.04[2]
3e MDA-MB-231 (Breast)-[3][4]
6m NUGC (Gastric)0.021[5]
CHS 828 (Standard) NUGC (Gastric)0.025[5]

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is also a key feature in many antimicrobial agents. Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Mannich BasesStaphylococcus aureus-[1]
Mannich BasesEscherichia coli-[1]
Mannich BasesCandida albicans-[1]
S-substituted derivativesAspergillus flavus-[1]
S-substituted derivativesMucor species-[1]
S-substituted derivativesAspergillus niger-[1]
S-substituted derivativesAspergillus fumigatus-[1]

Experimental Protocols

The following are generalized protocols for the synthesis of key derivatives of this compound. These protocols are based on procedures reported for analogous compounds and may require optimization for the specific substrate.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of other 5-substituted-1,3,4-oxadiazole-2-thiols.[1]

Materials:

  • 4-methylbenzoyl hydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • Dissolve 4-methylbenzoyl hydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add potassium hydroxide (1 equivalent) dissolved in a small amount of water to the solution.

  • To this mixture, add carbon disulfide (1.1 equivalents) dropwise with stirring.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the product.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of S-Substituted Derivatives

This protocol describes the S-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl chloride, 2-chloro-N-arylacetamide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF), add a base (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1 equivalent) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of Mannich Bases

This protocol outlines the synthesis of Mannich bases from this compound.[1]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Appropriate secondary amine (e.g., morpholine, piperidine)

  • Ethanol

Procedure:

  • In a flask, dissolve this compound (1 equivalent) in ethanol.

  • Add formaldehyde solution (1.2 equivalents) to the flask.

  • To this mixture, add the secondary amine (1.1 equivalents) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent if necessary.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_of_Derivatives cluster_start Starting Material cluster_s_alkylation S-Alkylation cluster_mannich Mannich Reaction cluster_schiff Intermediate Step cluster_schiff_final Schiff Base Formation start This compound s_product S-Substituted Derivatives (Anticancer, Antimicrobial) start->s_product R-X, Base mannich_product Mannich Bases (Antimicrobial, Anticancer) start->mannich_product HCHO, R2NH amino_intermediate 2-Amino-5-(4-methylphenyl)- 1,3,4-oxadiazole start->amino_intermediate Reaction with Hydrazine/other schiff_product Schiff Bases (Anticancer) amino_intermediate->schiff_product R-CHO

Caption: Synthetic routes from this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation synthesis Synthesis of Derivative purification Purification (Recrystallization/ Column Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (FT-IR, NMR, Mass Spec) purification->spectroscopy screening In Vitro Screening (Anticancer/Antimicrobial) spectroscopy->screening data_analysis Data Analysis (IC50 / MIC determination) screening->data_analysis

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols: Antimicrobial Activity Assay for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered considerable attention due to their diverse pharmacological activities, including antimicrobial effects.[1][2][3][4] The compound 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol is a member of this promising class of molecules.

These application notes provide detailed protocols for evaluating the antimicrobial activity of this compound. The described methods include the agar well diffusion assay for preliminary screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation

The antimicrobial efficacy of this compound can be systematically evaluated against a panel of pathogenic microorganisms. The quantitative data generated from these assays should be summarized for clear interpretation and comparison.

Table 1: Zone of Inhibition of this compound against Various Microbial Strains

Test MicroorganismStrain IDZone of Inhibition (mm)¹
Staphylococcus aureusATCC 29213Data
Escherichia coliATCC 25922Data
Pseudomonas aeruginosaATCC 27853Data
Candida albicansATCC 90028Data
Positive Control (e.g., Ciprofloxacin)-Data
Negative Control (e.g., DMSO)-Data

¹Results are presented as the mean diameter of the zone of inhibition. This data is illustrative and needs to be determined experimentally.

Table 2: MIC and MBC Values of this compound

Test MicroorganismStrain IDMIC (µg/mL)²MBC (µg/mL)³MBC/MIC Ratio
Staphylococcus aureusATCC 29213DataDataData
Escherichia coliATCC 25922DataDataData
Pseudomonas aeruginosaATCC 27853DataDataData
Candida albicansATCC 90028DataDataData

²Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible microbial growth.[5][6][7] ³Minimum Bactericidal Concentration (MBC) is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[8][9]

Experimental Protocols

Agar Well Diffusion Assay

This method is a preliminary, qualitative assay to screen for the antimicrobial activity of the test compound.[10][11][12][13]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • This compound stock solution (in a suitable solvent like DMSO)

  • Standard antibiotic solution (positive control)

  • Solvent (negative control)

  • Test microbial cultures (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare standardized microbial inoculums by suspending fresh colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

  • Using a sterile swab, evenly inoculate the entire surface of the MHA plates with the prepared microbial suspension to create a uniform lawn.

  • Allow the plates to dry for a few minutes.

  • Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[14]

  • Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

  • Incubate the plates at 37°C for 18-24 hours.[10]

  • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

Broth Microdilution Assay for MIC Determination

This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound stock solution

  • Standardized microbial inoculums (adjusted to 0.5 McFarland standard and then diluted)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[5]

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to create a range of concentrations.[5][15] Discard 100 µL from the last well in the dilution series.

  • Prepare the final microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16][17]

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension. This will bring the total volume in each well to 200 µL and dilute the compound concentration by half.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[5]

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[5][16]

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[6][16]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain whether the compound is bacteriostatic or bactericidal.[8][9]

Materials:

  • MHA plates

  • Sterile micropipettes and tips

  • Spreader

  • Incubator

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Observe the plates for colony growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count, which is typically observed as no colony growth on the subcultured plate.[8][9]

Visualizations

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_bactericidal Bactericidal/Bacteriostatic Determination Compound_Prep Prepare Stock Solution of This compound Agar_Well Agar Well Diffusion Assay Compound_Prep->Agar_Well Broth_Dilution Broth Microdilution Assay (Serial Dilutions) Compound_Prep->Broth_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Agar_Well Inoculate_Plate Inoculate with Microbial Suspension Inoculum_Prep->Inoculate_Plate Incubate_Agar Incubate Plates (18-24h, 37°C) Agar_Well->Incubate_Agar Measure_Zones Measure Zones of Inhibition Incubate_Agar->Measure_Zones Broth_Dilution->Inoculate_Plate Incubate_Broth Incubate Plate (16-20h, 35°C) Inoculate_Plate->Incubate_Broth Determine_MIC Determine MIC (No Visible Growth) Incubate_Broth->Determine_MIC Subculture Subculture from Clear Wells onto Agar Plates Determine_MIC->Subculture Incubate_MBC Incubate Plates (18-24h, 37°C) Subculture->Incubate_MBC Determine_MBC Determine MBC (≥99.9% Killing) Incubate_MBC->Determine_MBC

Caption: Experimental workflow for antimicrobial activity assessment.

Logical_Relationship Start Start: Antimicrobial Screening Primary_Assay Primary Assay: Agar Well Diffusion Start->Primary_Assay Activity_Check Activity Observed? Primary_Assay->Activity_Check Quantitative_Assay Quantitative Assay: Broth Microdilution (MIC) Activity_Check->Quantitative_Assay Yes End_Inactive End: Compound is Inactive Activity_Check->End_Inactive No Confirmatory_Test Confirmatory Test: Subculture (MBC) Quantitative_Assay->Confirmatory_Test End_Active End: Compound is Active Confirmatory_Test->End_Active

Caption: Logical flow of the antimicrobial screening process.

References

Application Notes and Protocols: 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) as a potent corrosion inhibitor for mild steel in acidic environments, specifically 1.0 M hydrochloric acid. This document outlines the synthesis of MPOT, detailed protocols for evaluating its inhibition efficiency, and a summary of its performance based on current research.

Introduction

Mild steel, a cornerstone in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic media. This degradation leads to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy. This compound (MPOT) is one such compound that has shown significant promise in protecting mild steel from corrosion. Its effectiveness is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This document serves as a practical guide for researchers looking to utilize and evaluate MPOT as a corrosion inhibitor.

Synthesis of this compound (MPOT)

The synthesis of MPOT is a multi-step process that begins with the conversion of an organic acid to its corresponding ester, followed by the formation of a hydrazide, and finally, cyclization to yield the desired 1,3,4-oxadiazole-2-thiol.

Protocol 2.1: Synthesis of MPOT

Step 1: Esterification of 4-methylbenzoic acid

  • In a round-bottom flask, dissolve 4-methylbenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess methanol under reduced pressure.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl 4-methylbenzoate ester.

Step 2: Formation of 4-methylbenzoylhydrazide

  • Dissolve the methyl 4-methylbenzoate ester in absolute ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the hydrazide to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4-methylbenzoylhydrazide.

Step 3: Synthesis of this compound

  • Dissolve 4-methylbenzoylhydrazide in ethanol.

  • Add carbon disulfide and a solution of potassium hydroxide.

  • Reflux the mixture for several hours. The color of the reaction mixture may change during this process.

  • After reflux, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

G cluster_0 Synthesis of MPOT A 4-methylbenzoic acid B Methyl 4-methylbenzoate A->B Methanol, H₂SO₄ (cat.), Reflux C 4-methylbenzoylhydrazide B->C Hydrazine hydrate, Ethanol, Reflux D This compound (MPOT) C->D 1. CS₂, KOH, Ethanol, Reflux 2. Acidification

Caption: Synthetic pathway for this compound (MPOT).

Experimental Protocols for Corrosion Inhibition Studies

To evaluate the effectiveness of MPOT as a corrosion inhibitor, a series of electrochemical and gravimetric tests are performed. The following protocols provide a detailed methodology for these experiments.

Protocol 3.1: Preparation of Mild Steel Coupons

  • Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm for weight loss measurements and 1.0 cm x 1.0 cm for electrochemical studies).

  • Mechanically polish the coupons using a series of emery papers of increasing grit size (e.g., 220, 400, 600, 800, and 1200 grade) to achieve a smooth, mirror-like surface.

  • Degrease the polished coupons by washing them with acetone and then with double-distilled water.[1]

  • Dry the coupons in a moisture-free desiccator.

  • For electrochemical measurements, weld a copper wire to one end of the coupon for electrical connection and embed the coupon in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed to the corrosive medium.

Protocol 3.2: Weight Loss Measurements

  • Accurately weigh the prepared mild steel coupons to four decimal places using an analytical balance.

  • Immerse the coupons in a 1.0 M HCl solution without and with various concentrations of MPOT (e.g., 50, 100, 150, 200, 250 ppm) for a specified period (e.g., 12 hours) at a constant temperature (e.g., 298 K, 308 K, 318 K).[2][3]

  • After the immersion period, retrieve the coupons from the solutions.

  • Carefully wash the coupons with a gentle stream of distilled water to remove loose corrosion products.

  • Immerse the coupons in a cleaning solution (e.g., a solution containing antimony trioxide and stannous chloride in hydrochloric acid) to remove adherent corrosion products.[4]

  • Wash the cleaned coupons with distilled water and acetone, then dry them.

  • Reweigh the coupons accurately.

  • Calculate the corrosion rate (CR) in millimeters per year (mm/y) and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (K * W) / (A * T * D)

      • Where:

        • K = a constant (8.76 x 10⁴)

        • W = weight loss in grams

        • A = area of the coupon in cm²

        • T = immersion time in hours

        • D = density of mild steel in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where:

        • CR_blank = Corrosion rate in the absence of the inhibitor

        • CR_inhibitor = Corrosion rate in the presence of the inhibitor

G cluster_1 Weight Loss Experiment Workflow start Start prep Prepare Mild Steel Coupons start->prep weigh1 Weigh Coupons (Initial Weight) prep->weigh1 immerse Immerse in Corrosive Media (with and without MPOT) weigh1->immerse retrieve Retrieve Coupons immerse->retrieve clean Clean and Dry Coupons retrieve->clean weigh2 Weigh Coupons (Final Weight) clean->weigh2 calculate Calculate Corrosion Rate and Inhibition Efficiency weigh2->calculate end_node End calculate->end_node

Caption: Workflow for the weight loss corrosion experiment.

Protocol 3.3: Electrochemical Measurements

Electrochemical studies are performed using a three-electrode cell setup consisting of the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

3.3.1. Potentiodynamic Polarization

  • Immerse the three-electrode setup in the test solution (1.0 M HCl with and without different concentrations of MPOT).

  • Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

      • Where:

        • Icorr_blank = Corrosion current density in the absence of the inhibitor

        • Icorr_inhibitor = Corrosion current density in the presence of the inhibitor

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

  • After reaching a steady OCP, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

      • Where:

        • Rct_blank = Charge transfer resistance in the absence of the inhibitor

        • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

G cluster_2 Electrochemical Testing Workflow start Start setup Three-Electrode Cell Setup start->setup stabilize Stabilize at OCP setup->stabilize pdp Potentiodynamic Polarization stabilize->pdp eis Electrochemical Impedance Spectroscopy stabilize->eis analyze_pdp Analyze Tafel Plots (Ecorr, Icorr) pdp->analyze_pdp analyze_eis Analyze Nyquist/Bode Plots (Rct, Cdl) eis->analyze_eis calculate_ie Calculate Inhibition Efficiency analyze_pdp->calculate_ie analyze_eis->calculate_ie end_node End calculate_ie->end_node

Caption: Workflow for electrochemical corrosion testing.

Protocol 3.4: Surface Analysis

3.4.1. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

  • Immerse mild steel coupons in 1.0 M HCl with and without an optimal concentration of MPOT for a specified duration.

  • After immersion, gently rinse the coupons with distilled water and dry them.

  • Mount the coupons on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.

  • Examine the surface morphology of the coupons using a scanning electron microscope.

  • Perform EDX analysis on different areas of the coupon surface to determine the elemental composition and confirm the presence of elements from the inhibitor molecule on the steel surface.

Data Presentation

The following tables summarize the quantitative data obtained from the corrosion inhibition studies of MPOT on mild steel in 1.0 M HCl.

Table 1: Weight Loss Measurement Data for MPOT at Different Temperatures [2][3]

Temperature (K)Inhibitor Conc. (ppm)Corrosion Rate (mm/y)Inhibition Efficiency (%)
298 Blank--
50--
100--
150--
200--
250--
308 Blank--
50--
100--
150--
200--
250--
318 Blank--
50--
100--
150--
200--
250--

Note: Specific values for corrosion rate are dependent on experimental conditions and should be filled in upon completion of the experiments.

Table 2: Potentiodynamic Polarization Data for MPOT at 298 K [2][3]

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-----
50-----
100-----
150-----
200-----
250-----

Note: Specific values are dependent on experimental conditions and should be filled in upon completion of the experiments.

Table 3: Electrochemical Impedance Spectroscopy Data for MPOT at 298 K [2][3]

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank---
50---
100---
150---
200---
250---

Note: Specific values are dependent on experimental conditions and should be filled in upon completion of the experiments.

Mechanism of Inhibition

The corrosion inhibition of mild steel by MPOT in acidic solution is attributed to the adsorption of the inhibitor molecules onto the metal surface.[2][3] The MPOT molecule contains heteroatoms (N, S, O) with lone pairs of electrons and a π-electron-rich aromatic ring, which facilitate its adsorption. The adsorption process can be described by the Langmuir adsorption isotherm.[2][3] Potentiodynamic polarization studies have shown that MPOT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2][3]

G cluster_3 Corrosion Inhibition Mechanism inhibitor MPOT Molecule (N, S, O heteroatoms, π-electrons) adsorption Adsorption on Mild Steel Surface inhibitor->adsorption barrier Formation of a Protective Film adsorption->barrier anodic Suppression of Anodic Reaction (Fe → Fe²⁺ + 2e⁻) barrier->anodic cathodic Suppression of Cathodic Reaction (2H⁺ + 2e⁻ → H₂) barrier->cathodic inhibition Corrosion Inhibition anodic->inhibition cathodic->inhibition

Caption: Mechanism of corrosion inhibition by MPOT on a mild steel surface.

Conclusion

This compound has been demonstrated to be an effective corrosion inhibitor for mild steel in 1.0 M HCl. Its performance, which increases with concentration and decreases with temperature, is well-documented through various analytical techniques. The detailed protocols provided in these application notes offer a robust framework for researchers to replicate and expand upon the existing knowledge of this promising corrosion inhibitor. The combination of straightforward synthesis and high inhibition efficiency makes MPOT a compelling candidate for further investigation and potential industrial application.

References

Application Notes and Protocols: Anticancer Evaluation of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the anticancer evaluation of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, exhibiting significant cytotoxic effects against various cancer cell lines. The following sections detail the methodologies for assessing their anticancer potential, including in vitro cytotoxicity, apoptosis induction, and the elucidation of underlying molecular mechanisms.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of novel this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for cytotoxicity. Below are representative data summarizing the cytotoxic activity of analogous 1,3,4-oxadiazole derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Representative 1,3,4-Oxadiazole Derivatives

Compound IDHeLa (Cervical Cancer)A549 (Lung Cancer)Hep-2 (Laryngeal Cancer)
AMK OX-835.2925.04-
AMK OX-9-20.73-
AMK OX-11-45.11-
AMK OX-1232.9141.92-
Doxorubicin---

Note: Data is compiled from studies on various 1,3,4-oxadiazole derivatives for illustrative purposes.[1] The specific activity of this compound derivatives should be determined experimentally.

Table 2: Growth Percent (GP) Inhibition of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues

Compound IDK-562 (Leukemia)MDA-MB-435 (Melanoma)T-47D (Breast Cancer)HCT-15 (Colon Cancer)Mean GP
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)18.2215.4334.2739.7762.61
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)-6.82---

Note: Growth Percent (GP) represents the percentage of cancer cell growth, where a lower value indicates higher anticancer activity. Data is sourced from studies on related oxadiazole analogues.[2][3]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable and reproducible evaluation of anticancer compounds. The following are step-by-step protocols for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds (24-72h) cell_seeding->treatment Incubate 24h compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment mtt_addition Add MTT Solution (4h Incubation) treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Workflow for the MTT cytotoxicity assay.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[6]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with the desired concentrations of the test compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Test Compounds harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in the Dark add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in apoptotic pathways, such as caspases and members of the Bcl-2 family.[7]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Potential Signaling Pathways

The anticancer activity of 1,3,4-oxadiazole derivatives is often associated with the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway oxadiazole This compound Derivatives bax Bax/Bak Activation oxadiazole->bax bcl2 Bcl-2/Bcl-xL Inhibition oxadiazole->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Proposed intrinsic apoptosis signaling pathway.

References

method for S-alkylation of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An established method for the S-alkylation of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol involves a nucleophilic substitution reaction. This process is a cornerstone in the synthesis of various biologically active molecules, making it a critical technique for researchers in medicinal chemistry and drug development.[1][2] The core of this method lies in the deprotonation of the thiol group to form a potent nucleophile, which then reacts with an alkylating agent.

Principle and Mechanism

The reaction proceeds via a two-step mechanism. First, a base is used to abstract the acidic proton from the thiol group (-SH) of the this compound. This results in the formation of a thiolate anion, which is a strong nucleophile. In the second step, this thiolate anion attacks the electrophilic carbon of an alkylating agent (such as an alkyl halide), leading to the formation of a new sulfur-carbon bond and displacing the leaving group (e.g., a halide ion). This S-alkylation is generally favored over N-alkylation due to the higher nucleophilicity of the sulfur atom.[3][4]

Application Notes

The S-alkylation of this compound is a versatile and widely used reaction in the synthesis of novel compounds for pharmaceutical and agrochemical research.[1] The resulting thioether derivatives are key intermediates in the creation of molecules with a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[5]

The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are highly effective for deprotonating the thiol.[5] Alternatively, weaker bases such as potassium carbonate (K2CO3) in solvents like acetone or ethanol can also be employed, often requiring heating to facilitate the reaction. The selection of the alkylating agent determines the nature of the S-substituent and is critical for tuning the biological activity of the final compound.

Experimental Protocols

Protocol 1: S-Alkylation using Sodium Hydride in DMF

This protocol is adapted from the synthesis of similar S-substituted 1,3,4-oxadiazole derivatives and is suitable for a wide range of alkyl and aralkyl halides.[5]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl chloroacetate)

  • Diethyl ether

  • Ice-cold distilled water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution in an ice bath (0-5 °C).

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the thiolate anion.

  • Add the desired alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:petroleum ether, 1:2).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold distilled water.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure S-alkylated derivative.

Protocol 2: S-Alkylation using Potassium Carbonate in Acetone

This method uses a weaker base and is a good alternative for base-sensitive substrates.

Materials:

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Alkylating agent (e.g., ethyl bromide)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add the alkylating agent (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes typical reaction conditions for the S-alkylation of various 5-substituted-1,3,4-oxadiazole-2-thiols, which can be adapted for the target molecule.

Starting Thiol (Substitution at C5)Alkylating AgentBaseSolventConditionsYield (%)Reference
3-NitrophenylVarious alkyl/aralkyl halidesNaHDMFRT, 4-6h65-80[5]
4-(phenylsulfonyl)phenylEthyl chloroacetate----[6]
Furan-2-ylMethyl iodideNaOHWaterRT, 14h-[7]
BenzylEthyl iodideK2CO3, Et3N, PyridineDMF70°C, 3.5h82-95[3]
3-HydroxyphenylAlkyl chloroacetates---86-92[4]
4-NitrophenylBenzenesulfonyl hydrazideK2CO3Acetone24-48h70

Note: "RT" denotes room temperature. Yields are indicative and may vary based on the specific substrate and reaction scale.

Visualizations

The following diagrams illustrate the general reaction mechanism and the experimental workflow for the S-alkylation process.

reaction_mechanism cluster_start Step 1: Thiolate Formation cluster_attack Step 2: Nucleophilic Attack (SN2) Thiol This compound Thiolate Thiolate Anion Thiol->Thiolate - H+ Base Base (e.g., NaH) Base->Thiolate Thiolate_ref Thiolate Anion AlkylHalide Alkylating Agent (R-X) Product S-alkylated Product AlkylHalide->Product LeavingGroup Leaving Group (X-) Product->LeavingGroup Thiolate_ref->Product

Caption: General mechanism for the S-alkylation reaction.

experimental_workflow start Start dissolve 1. Dissolve oxadiazole-thiol in anhydrous solvent (e.g., DMF) start->dissolve cool 2. Cool solution to 0-5 °C dissolve->cool add_base 3. Add base (e.g., NaH) portion-wise cool->add_base stir1 4. Stir for 30 min at 0-5 °C add_base->stir1 add_alkylating 5. Add alkylating agent dropwise stir1->add_alkylating stir2 6. Stir for 4-6 hours at room temperature add_alkylating->stir2 monitor 7. Monitor reaction by TLC stir2->monitor workup 8. Pour into ice-water to precipitate product monitor->workup filter 9. Filter and wash the crude product workup->filter dry 10. Dry the solid under vacuum filter->dry recrystallize 11. Recrystallize from a suitable solvent dry->recrystallize end End (Pure Product) recrystallize->end

Caption: Experimental workflow for S-alkylation.

References

Application Notes and Protocols: In Vitro Antioxidant Activity of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro antioxidant potential of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol and related compounds. The protocols detailed herein are established assays for determining free radical scavenging and reducing power capabilities, which are crucial indicators of antioxidant efficacy. While specific quantitative data for 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol is not extensively available in peer-reviewed literature, the provided data for structurally similar 5-substituted-1,3,4-oxadiazole-2-thiol derivatives serve as a valuable reference for anticipating its activity and for comparative analysis.

Data Presentation: Antioxidant Activity of Related 1,3,4-Oxadiazole-2-thiol Derivatives

The antioxidant potential of 1,3,4-oxadiazole-2-thiol derivatives is often evaluated by their ability to scavenge synthetic free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The efficacy is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thioneNBT31.13 ± 0.84Trolox92.55 ± 0.24
5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiolDPPH13.59Ascorbic Acid38.78
5-(3,4-Dihydroxyphenyl)-1,3,4-oxadiazole-2-thiolDPPH15.01Ascorbic Acid38.78
5-(3,4-Dihydroxyphenyl)-1,3,4-oxadiazole-2-thiolABTS79.3Ascorbic Acid242.6
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolDPPH-Ascorbic Acid-
2-nonyl-5-(4-fluorophenyl)-1,3,4-oxadiazoleDPPHPotentAscorbic Acid-
2-nonyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazoleDPPHPotentAscorbic Acid-

Note: The table summarizes data for compounds structurally related to 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol to provide a comparative context for its potential antioxidant activity. "-" indicates that a specific value was not provided in the source material, though the activity was noted as significant.[1][2][3][4]

Experimental Protocols

Detailed methodologies for three common in vitro antioxidant assays are provided below. These protocols are standardized and can be readily adapted for the evaluation of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at 517 nm.[5]

Materials:

  • 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in an amber-colored bottle to protect it from light.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the test compound or control solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the test compound/control at each concentration (to account for any absorbance of the compound itself).

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[6]

Materials:

  • 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare a dilution series of the test compound and positive control as described in the DPPH assay protocol.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the test compound or control solution at different concentrations.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]

Materials:

  • 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound, Control, and Standard:

    • Prepare a dilution series of the test compound and positive control.

    • Prepare a standard curve using a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the test compound, control, or standard solution.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the test compound with the standard curve of ferrous sulfate. The results are expressed as Fe²⁺ equivalents (µM).

Visualizations

The following diagrams illustrate the experimental workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound/Control in 96-well plate DPPH_sol->Mix Test_sol Prepare Serial Dilutions of Test Compound & Control Test_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad Generate ABTS Radical (ABTS + K2S2O8) ABTS_work Dilute ABTS Radical to Absorbance of 0.70 ABTS_rad->ABTS_work Mix Mix ABTS Working Solution with Test Compound/Control in 96-well plate ABTS_work->Mix Test_sol Prepare Serial Dilutions of Test Compound & Control Test_sol->Mix Incubate Incubate in Dark (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Test/Control/Standard in 96-well plate FRAP_reagent->Mix Test_sol Prepare Serial Dilutions of Test Compound & Control Test_sol->Mix Standard_curve Prepare FeSO4 Standard Curve Standard_curve->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe2+ Equivalents Measure->Calculate

References

Application Notes and Protocols: Molecular Docking Study of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and its analogs with various protein targets. This document is intended to guide researchers in setting up, performing, and analyzing in silico experiments to predict the binding affinity and interaction patterns of this compound, which is a member of the versatile 1,3,4-oxadiazole class of heterocyclic compounds known for a wide range of biological activities.

Introduction to this compound

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The subject of this study, this compound, and its close analogs, are of significant interest for drug discovery. The thiol group at the 2-position provides a versatile handle for chemical modification and can play a crucial role in binding to protein targets. Molecular docking is a powerful computational tool to explore the potential of these compounds as inhibitors of specific proteins.

Target Proteins for Docking Studies

Derivatives of 1,3,4-oxadiazole have been investigated as potential inhibitors for a variety of protein targets. Based on published research, the following protein families are relevant for docking studies with this compound:

  • Cancer Targets:

    • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase[1]

    • Cyclin-Dependent Kinase 2 (CDK-2)[2]

    • Focal Adhesion Kinase (FAK)

    • Dihydrofolate Reductase (DHFR)[3]

  • Antimicrobial Targets:

    • Glucosamine-6-Phosphate Synthase (GlmS)

  • Anti-inflammatory Targets:

    • Cyclooxygenase (COX) enzymes[4][5]

  • Other Enzymes:

    • α-Glucosidase[6]

Data Presentation: Docking Results of 1,3,4-Oxadiazole Analogs

The following table summarizes representative molecular docking data for analogs of this compound against various protein targets, as reported in the literature.

Compound ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
2-amino-5-aryl-1,3,4-oxadiazole derivativesEGFR Tyrosine Kinase (1M17)-6.26 to -7.89Gln767, Met769, Thr766[1]
3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-olCancer-related protein (6LRZ)-5.15Not specified[7]
5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivativesCDK-2 (2R3J)Better than reference ligandNot specified[2]
Thiol-substituted 1,3,4-oxadiazolesE. coli Glucosamine-6-P Synthase (2J6H)Strong binding energy reportedNot specified
1,3,4-thiadiazole derivativeDihydrofolate Reductase (3NU0)-1.6 (Total Binding Energy)Not specified[3]

Experimental Protocols

This section provides a generalized, detailed protocol for performing a molecular docking study of this compound with a target protein. This protocol is a composite based on common methodologies reported in the literature.

Protocol 1: Molecular Docking using Schrödinger Suite

1. Ligand Preparation:

  • Step 1.1: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the builder in Maestro.

  • Step 1.2: Convert the 2D structure to a 3D structure.

  • Step 1.3: Prepare the ligand using the 'LigPrep' tool in the Schrödinger Suite.

    • Generate possible ionization states at a target pH of 7.4 ± 2.0.

    • Generate tautomers.

    • Generate stereoisomers if applicable.

    • Perform a geometry optimization using the OPLS3e force field.

2. Protein Preparation:

  • Step 2.1: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, EGFR Tyrosine Kinase (PDB ID: 1M17).

  • Step 2.2: Prepare the protein using the 'Protein Preparation Wizard' in Maestro.

    • Remove all water molecules that are not involved in binding.

    • Add hydrogen atoms.

    • Assign bond orders and formal charges.

    • Fill in any missing side chains or loops using Prime.

    • Optimize the hydrogen bond network.

    • Perform a restrained minimization of the protein structure using the OPLS3e force field to relieve any steric clashes.

3. Receptor Grid Generation:

  • Step 3.1: Define the binding site for docking. If a co-crystallized ligand is present, define the grid box centroid as the center of this ligand. Otherwise, identify the active site from the literature or use site-finding algorithms.

  • Step 3.2: Use the 'Receptor Grid Generation' tool in Glide.

    • Set the size of the grid box to enclose the entire binding site (e.g., 20 x 20 x 20 Å).

4. Ligand Docking:

  • Step 4.1: Use the 'Ligand Docking' tool in Glide.

  • Step 4.2: Select the prepared ligand(s) and the generated receptor grid.

  • Step 4.3: Choose the docking precision level. Standard Precision (SP) is suitable for screening large numbers of compounds, while Extra Precision (XP) provides more accurate results for final candidates.

  • Step 4.4: Set the number of poses to be generated per ligand.

  • Step 4.5: Run the docking simulation.

5. Analysis of Results:

  • Step 5.1: Analyze the docking scores (GlideScore or Emodel) to rank the poses. A more negative score indicates a higher predicted binding affinity.

  • Step 5.2: Visualize the top-ranked docking poses in the context of the protein's binding site.

  • Step 5.3: Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 2D Structure of Ligand L2 3D Structure Generation L1->L2 L3 LigPrep (Ionization, Tautomers) L2->L3 L4 Energy Minimization (OPLS3e) L3->L4 D1 Receptor Grid Generation L4->D1 P1 Download PDB Structure P2 Protein Preparation Wizard P1->P2 P3 Add Hydrogens, Assign Charges P2->P3 P4 Restrained Minimization P3->P4 P4->D1 D2 Ligand Docking (Glide) D1->D2 D3 Pose Generation D2->D3 A1 Analyze Docking Score D3->A1 A2 Visualize Binding Poses A1->A2 A3 Identify Key Interactions A2->A3

Caption: A generalized workflow for molecular docking studies.

Logical Relationship of 1,3,4-Oxadiazole in Drug Discovery

Drug_Discovery_Logic Start 1,3,4-Oxadiazole Scaffold Activity Diverse Biological Activities Start->Activity Docking Molecular Docking (In Silico Screening) Start->Docking Targets Potential Protein Targets (e.g., Kinases, Enzymes) Activity->Targets Targets->Docking Hits Identification of Hit Compounds Docking->Hits Optimization Lead Optimization Hits->Optimization Candidate Drug Candidate Optimization->Candidate

References

Application Notes and Protocols for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives as agricultural fungicides. The information compiled from various studies highlights the synthesis, in vitro antifungal activity, and proposed mechanism of action, offering a valuable resource for the development of new crop protection agents.

Antifungal Activity (In Vitro)

Derivatives of 1,3,4-oxadiazole have demonstrated significant antifungal properties against a range of important plant pathogens. The following tables summarize the available quantitative data on the efficacy of these compounds.

Table 1: Antifungal Activity of 1,3,4-Oxadiazole Derivatives Against Various Phytopathogens

Compound IDFungal SpeciesConcentration (µg/mL)Inhibition Rate (%)EC₅₀ (µg/mL)Reference
5kRhizoctonia solani5050.93-[1]
5kGibberella zeae5059.23-[1]
5kExserohilum turcicum5070.5632.25[1]
4kExserohilum turcicum--50.48[1]
5eExserohilum turcicum--47.56[1]
Carbendazim (Control)Exserohilum turcicum--102.83[1]
4f (a 1,2,4-oxadiazole)Rhizoctonia solani--12.68[2]
4f (a 1,2,4-oxadiazole)Fusarium graminearum--29.97[2]
4f (a 1,2,4-oxadiazole)Exserohilum turcicum--29.14[2]
4f (a 1,2,4-oxadiazole)Colletotrichum capsica--8.81[2]
4q (a 1,2,4-oxadiazole)Rhizoctonia solani--38.88[2]
4q (a 1,2,4-oxadiazole)Colletotrichum capsica--41.67[2]

Note: Compounds 5k, 4k, and 5e are 1,3,4-oxadiazole derivatives, with compound 5k being structurally related to this compound. Compounds 4f and 4q are 1,2,4-oxadiazole derivatives included for comparative purposes.

In Vivo Efficacy (Exemplary Data)

Table 2: In Vivo Protective and Curative Effects of an Oxadiazole Derivative (F15) against Sclerotinia sclerotiorum on Cole Leaves [3][4]

TreatmentConcentration (µg/mL)Protective Effect (%)Curative Effect (%)
Compound F1510071.062.3
Compound F155066.050.0
Compound F152556.327.7
Fluopyram (Control)10075.674.1
Fluopyram (Control)5069.371.4
Fluopyram (Control)2566.865.0

These results demonstrate the potential of oxadiazole derivatives to provide both protective and curative control of fungal diseases in plants.[3][4]

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary proposed mechanism of action for the antifungal activity of 1,3,4-oxadiazole derivatives is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[1][5] Inhibition of SDH disrupts fungal respiration, leading to a depletion of cellular ATP and ultimately causing fungal cell death.

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Respiratory Complexes TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- SDH->TCA_Cycle Fumarate SDH->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_IV->ATP_Synthase Proton Gradient Oxadiazole 5-(4-methylphenyl)- 1,3,4-oxadiazole-2-thiol Oxadiazole->SDH Inhibits

Caption: Proposed mechanism of action via SDH inhibition.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[6]

G p_Toluic_Hydrazide p-Toluic Hydrazide Intermediate Potassium Dithiocarbazate Intermediate p_Toluic_Hydrazide->Intermediate CS2 Carbon Disulfide (CS₂) CS2->Intermediate Base Base (e.g., KOH) in Alcohol Cyclization Reflux/ Heating Intermediate->Cyclization Heat Acid Acidification (e.g., HCl) Product 5-(4-methylphenyl)- 1,3,4-oxadiazole-2-thiol Cyclization->Product Acidification

Caption: General synthesis workflow.

Protocol:

  • Dissolve p-toluic hydrazide in a suitable alcohol (e.g., ethanol).

  • Add carbon disulfide to the solution.

  • Slowly add a solution of a base, such as potassium hydroxide, in the same alcohol.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with a mineral acid (e.g., dilute HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

In Vitro Antifungal Assay: Mycelium Growth Rate Method[1]

This method is used to determine the inhibitory effect of the compound on the mycelial growth of various fungal pathogens.

G Start Start Prep_Media Prepare Potato Dextrose Agar (PDA) - Autoclave and cool to 50-60°C Start->Prep_Media Add_Compound Incorporate Test Compound (dissolved in DMSO) into PDA at desired concentrations Prep_Media->Add_Compound Pour_Plates Pour amended PDA into Petri dishes Add_Compound->Pour_Plates Inoculate Place a mycelial plug (e.g., 5 mm) of the test fungus in the center of each plate Pour_Plates->Inoculate Incubate Incubate at optimal temperature (e.g., 25-28°C) for a specified period Inoculate->Incubate Measure Measure the diameter of the fungal colony Incubate->Measure Calculate Calculate the Inhibition Rate (%) and EC₅₀ Measure->Calculate End End Calculate->End G Start Start Plant_Setup Establish host plants in pots (greenhouse) or plots (field) Start->Plant_Setup Treatment_Prep Prepare formulations of the test compound at various concentrations Plant_Setup->Treatment_Prep Application Apply treatments (e.g., foliar spray) to plants Treatment_Prep->Application Inoculation Artificially inoculate plants with the pathogen (for curative and protective assays) Application->Inoculation Incubation Maintain plants under conditions favorable for disease development Inoculation->Incubation Disease_Assessment Assess disease severity and incidence at regular intervals Incubation->Disease_Assessment Data_Analysis Analyze data to determine disease control efficacy and potential phytotoxicity Disease_Assessment->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, aiming to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reaction of 4-methylbenzohydrazide with carbon disulfide in a basic alcoholic solution, typically potassium hydroxide in ethanol. The reaction mixture is refluxed, and the product is precipitated by acidification with a dilute acid. This method is widely reported for the synthesis of various 5-substituted-1,3,4-oxadiazole-2-thiols.[1][2][3][4]

Q2: What is the expected yield for this synthesis?

A2: The reported yields for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols using the carbon disulfide method generally range from 65% to 88%, indicating good reproducibility under optimal conditions.[1] However, yields can be lower due to various factors addressed in the troubleshooting section.

Q3: What is the significance of the thiol-thione tautomerism in this compound?

A3: this compound can exist in two tautomeric forms: the thiol form and the thione form. This is a known characteristic of 5-substituted-1,3,4-oxadiazole-2-thiols.[1][2][3] In the solid state and in solutions, one form usually predominates. This is an important consideration for spectroscopic characterization (e.g., IR, NMR) and for understanding its reactivity in subsequent reactions.

Q4: Can other reagents be used for the cyclization step?

A4: While the reaction of an acylhydrazide with carbon disulfide is the most direct route to the 2-thiol derivative, other methods for forming the 1,3,4-oxadiazole ring exist for other substitution patterns, such as the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones.[1][4] However, for the synthesis of the 2-thiol variant, the carbon disulfide method remains the most common and efficient.

Troubleshooting Guide for Low Yield

Low yield is a common issue encountered during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure Starting Materials: 4-methylbenzohydrazide may be of low purity or degraded. Carbon disulfide can contain impurities. 2. Incorrect Stoichiometry: Molar ratios of reactants and base are critical. 3. Insufficient Base: The reaction requires a basic medium for the initial condensation. 4. Low Reaction Temperature: The reaction may not have reached the required activation energy.1. Verify Purity: Check the melting point of 4-methylbenzohydrazide. Use freshly distilled carbon disulfide. 2. Optimize Molar Ratios: Use a slight excess of carbon disulfide. Typically, a molar ratio of 1:1.1:1.1 (hydrazide:CS₂:KOH) is a good starting point. 3. Ensure Basicity: Use anhydrous potassium hydroxide and ensure it fully dissolves in the alcoholic solvent. 4. Control Temperature: Ensure the reaction mixture is refluxing gently and consistently throughout the specified reaction time.
Formation of Side Products 1. Decomposition of Hydrazide: Prolonged heating or excessively high temperatures can lead to the decomposition of 4-methylbenzohydrazide. 2. Side Reactions of Carbon Disulfide: Carbon disulfide can react with the solvent or other nucleophiles present.1. Monitor Reaction Time: Follow the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete. 2. Use Anhydrous Solvents: Ensure the use of absolute ethanol or methanol to minimize side reactions.
Product Loss During Work-up 1. Incomplete Precipitation: The product may not fully precipitate upon acidification. 2. Product Solubility: The product may have some solubility in the reaction mixture even after acidification. 3. Improper pH for Precipitation: The pH may not be optimal for complete precipitation.1. Cool the Mixture: After acidification, cool the mixture in an ice bath to maximize precipitation. 2. Minimize Water: Avoid adding excessive water during work-up to prevent the product from dissolving. 3. Adjust pH Carefully: Acidify the reaction mixture slowly with dilute acid (e.g., HCl or H₂SO₄) until the pH is acidic (around 5-6), checking with pH paper.
Difficulty in Purification 1. Oily Product: The crude product may precipitate as an oil instead of a solid. 2. Contamination with Starting Materials: Unreacted 4-methylbenzohydrazide may co-precipitate with the product.1. Triturate: If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification. 2. Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to remove impurities.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on commonly reported methods.[2][3][4]

Materials:

  • 4-methylbenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • Dissolving the Base: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Adding the Hydrazide: To this solution, add 4-methylbenzohydrazide (1 equivalent) and stir until it dissolves completely.

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise with continuous stirring.

  • Refluxing the Mixture: After the addition is complete, heat the reaction mixture to reflux and maintain it for 3-6 hours. The progress of the reaction can be monitored by TLC.

  • Precipitation of the Product: After the reaction is complete, cool the mixture to room temperature. The volume of the solvent can be reduced under vacuum. Pour the cooled mixture into ice-cold water.

  • Acidification: Acidify the resulting solution by adding dilute hydrochloric acid or sulfuric acid dropwise until the pH is approximately 5-6. A solid precipitate should form.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from ethanol.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_cyclization Cyclization & Acidification cluster_product Product 4-methylbenzohydrazide 4-methylbenzohydrazide Potassium_Salt Potassium dithiocarbazate salt 4-methylbenzohydrazide->Potassium_Salt + CS₂ Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->Potassium_Salt Base KOH / Ethanol Heat Reflux Product This compound Potassium_Salt->Product Heat, then Acidification Acidification Dilute Acid (HCl) Troubleshooting_Workflow start Low Yield Observed check_reactants Check Purity of Starting Materials (Hydrazide, CS₂) start->check_reactants purify_reactants Purify/Use Fresh Reactants check_reactants->purify_reactants Impure check_conditions Verify Reaction Conditions (Temp, Time, Base) check_reactants->check_conditions Pure purify_reactants->check_conditions optimize_conditions Optimize Temperature, Time, and Base Concentration check_conditions->optimize_conditions Incorrect check_workup Review Work-up Procedure (pH, Temperature) check_conditions->check_workup Correct optimize_conditions->check_workup optimize_workup Adjust pH, Cool Mixture, Minimize Water check_workup->optimize_workup Suboptimal check_purification Analyze Purification Step (Recrystallization Solvent) check_workup->check_purification Optimal optimize_workup->check_purification optimize_purification Select Appropriate Recrystallization Solvent check_purification->optimize_purification Ineffective end_point Yield Improved check_purification->end_point Effective optimize_purification->end_point

References

troubleshooting purification of 5-aryl-1,3,4-oxadiazole-2-thiols by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 5-aryl-1,3,4-oxadiazole-2-thiols by recrystallization. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Recrystallization of 5-Aryl-1,3,4-Oxadiazole-2-Thiols

Recrystallization is a critical step in obtaining pure 5-aryl-1,3,4-oxadiazole-2-thiols. However, various issues can arise, leading to low yield or insufficient purity. This guide addresses common problems and provides systematic solutions.

A key consideration in the purification of these compounds is the existence of thiol-thione tautomerism.[1][2] The equilibrium between these two forms can influence solubility and crystallization behavior. The thione form is generally more stable in the solid state.

Thiol_Thione_Tautomerism Thiol Thiol Tautomer Thione Thione Tautomer Thiol->Thione Interconversion

Caption: Thiol-Thione Tautomerism in 5-Aryl-1,3,4-Oxadiazole-2-Thiols.

FAQs: Troubleshooting Common Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Solution 1: Re-dissolve and Cool Slowly. Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.

  • Solution 2: Change the Solvent System. Use a lower-boiling point solvent in which your compound is still soluble at elevated temperatures. Alternatively, a mixed solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. For 5-aryl-1,3,4-oxadiazole-2-thiols, ethanol/water is a commonly used mixed solvent system.

  • Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: I am getting a very low recovery of my purified compound. How can I improve the yield?

A2: Low recovery can be due to several factors, including using too much solvent or premature crystallization.

  • Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of boiling solvent required to fully dissolve your crude product. Adding an excess of solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing your yield.

  • Solution 2: Ensure Complete Precipitation. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.

  • Solution 3: Avoid Premature Crystallization. During a hot filtration step (to remove insoluble impurities), premature crystallization can occur on the filter paper or funnel. To prevent this, use a pre-heated funnel and filter the hot solution quickly. Diluting the solution with a small amount of extra hot solvent before filtration can also help, but this solvent should be boiled off after filtration to ensure saturation.

Q3: My recrystallized product is still impure. What are the possible reasons and solutions?

A3: Persistent impurities can be due to the co-crystallization of impurities with your product or the presence of highly soluble impurities that do not precipitate.

  • Solution 1: Multiple Recrystallizations. A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity.

  • Solution 2: Activated Charcoal Treatment. If your product has a colored impurity, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product.

  • Solution 3: Column Chromatography. If recrystallization fails to remove a persistent impurity, column chromatography may be necessary. A silica gel column with an appropriate eluent system can separate compounds with different polarities.

Q4: No crystals are forming, even after cooling the solution for an extended period.

A4: This is a common issue that can often be resolved with a few simple techniques.

  • Solution 1: Induce Crystallization. As mentioned in A1, scratching the inside of the flask with a glass rod can provide nucleation sites.

  • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Solution 3: Reduce the Solvent Volume. It is possible that too much solvent was added, and the solution is not saturated. Gently heat the solution to boil off some of the solvent and then allow it to cool again.

  • Solution 4: Try a Different Solvent. The chosen solvent may not be appropriate for your specific 5-aryl-1,3,4-oxadiazole-2-thiol derivative. Experiment with different solvents or mixed solvent systems.

Data Presentation: Physical Properties of Selected 5-Aryl-1,3,4-Oxadiazole-2-Thiols

The melting point is a crucial indicator of purity. The following table summarizes the reported melting points for some 5-aryl-1,3,4-oxadiazole-2-thiol derivatives.

Aryl SubstituentMelting Point (°C)Recrystallization Solvent
4-Nitrophenyl223-225Ethanol[3]
3-Nitrophenyl215-217Ethanol[3]
Phenyl210-212Ethanol[3]
4-Chlorophenyl228-230Not Specified
4-Methoxyphenyl192-194Not Specified
2-Furyl135-137Water-Ethanol[4]

Experimental Protocols

General Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-Thiols

This protocol is a generalized procedure based on literature reports.[3][4]

  • Esterification of the Aryl Carboxylic Acid: The corresponding aryl carboxylic acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid). The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified.

  • Hydrazinolysis of the Ester: The synthesized ester is dissolved in an alcohol (e.g., absolute ethanol), and hydrazine hydrate is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The excess solvent and hydrazine hydrate are removed to yield the crude acid hydrazide, which can be recrystallized from aqueous ethanol.

  • Cyclization to the 1,3,4-Oxadiazole-2-thiol: The acid hydrazide is dissolved in an alcohol (e.g., absolute ethanol), and potassium hydroxide is added, followed by the dropwise addition of carbon disulfide. The reaction mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice water and acidified with a mineral acid (e.g., HCl) to precipitate the crude 5-aryl-1,3,4-oxadiazole-2-thiol. The solid is collected by filtration, washed with water, and dried.

General Recrystallization Protocol for 5-Aryl-1,3,4-Oxadiazole-2-Thiols
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol and ethanol/water mixtures are commonly effective. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

  • Dissolution: Place the crude, dry 5-aryl-1,3,4-oxadiazole-2-thiol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the boiling solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals thoroughly.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow cluster_oil Troubleshooting 'Oiling Out' cluster_no_crystals Troubleshooting 'No Crystals' start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals oil Oils Out cool->oil no_crystals No Crystals Form cool->no_crystals filter_dry Filter and Dry crystals->filter_dry reheat Re-dissolve, Add More Solvent, Cool Slower oil->reheat Try First change_solvent Change Solvent System (e.g., lower boiling point or mixed solvent) oil->change_solvent If Reheating Fails scratch Scratch Flask no_crystals->scratch Try First seed Add Seed Crystal no_crystals->seed If Scratching Fails reduce_volume Reduce Solvent Volume no_crystals->reduce_volume If Seeding Fails reheat->cool scratch->cool seed->cool reduce_volume->cool

Caption: A workflow diagram for troubleshooting common issues in recrystallization.

References

Technical Support Center: Optimizing Cyclization of Thiosemicarbazide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction conditions for the cyclization of thiosemicarbazide precursors.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of thiosemicarbazide precursors to form various heterocyclic compounds.

Issue 1: Low or No Product Yield

Question: My cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent challenge that can arise from several factors. A systematic evaluation of your reaction setup can help identify and resolve the problem.

Potential Causes and Solutions:

  • Inappropriate Reaction pH: The pH of the reaction medium is critical in directing the cyclization pathway.[1]

    • For 1,3,4-thiadiazoles , acidic conditions are generally required. If you are observing a low yield, ensure your reaction medium is sufficiently acidic. Consider using reagents like concentrated sulfuric acid, polyphosphoric acid, or 25% HCl.[1][2]

    • For 1,2,4-triazoles , alkaline conditions are typically necessary. Using a base such as sodium hydroxide or sodium ethoxide is recommended.[3][4] If your yield is low, verify the basicity of your reaction mixture.

  • Ineffective Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent are crucial.

    • For 1,3,4-thiadiazoles , strong dehydrating acids like concentrated H₂SO₄ or polyphosphoric acid are often effective.[1] Phosphorus oxychloride (POCl₃) is another powerful reagent for this conversion.[1][5]

    • For 1,2,4-triazoles , a common method involves heating the thiosemicarbazide in an aqueous solution of sodium hydroxide.[1]

    • For 1,3,4-oxadiazoles , oxidative cyclization is often employed. Reagents like iodine in the presence of a base, or EDC·HCl can be used.[3][6]

  • Sub-optimal Temperature and Reaction Time:

    • Some cyclizations require elevated temperatures (reflux) to proceed efficiently.[1] Ensure your reaction is heated appropriately for a sufficient duration. Reaction times can vary from a few hours to over 24 hours depending on the substrate and reagents.[1]

    • Conversely, some reactions may proceed at room temperature, and excessive heat could lead to decomposition.[1] It is important to consult established protocols for your specific substrate.

  • Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or the acylating agent can interfere with the reaction. Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.[1]

Issue 2: Formation of an Unexpected Product

Question: I have isolated a product, but it is not the heterocycle I intended to synthesize. Why did this happen?

Answer: The formation of an unexpected product is often due to the reaction conditions favoring an alternative cyclization pathway. The pH of the reaction medium is a primary determinant of the resulting heterocyclic ring.[3]

  • Acidic Medium: In the presence of acids like concentrated sulfuric acid or hydrochloric acid, the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[2][3] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon followed by dehydration.[3]

  • Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide, the cyclization of the same acylthiosemicarbazide precursor will likely lead to the formation of a 1,2,4-triazole derivative.[3][4]

To obtain your desired product, carefully control the pH of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic ring systems synthesized from the cyclization of thiosemicarbazide precursors?

A1: Thiosemicarbazides are versatile precursors for the synthesis of various biologically important heterocyclic compounds. The most common ring systems obtained through their cyclization include:

  • 1,3,4-Thiadiazoles: Often formed under acidic conditions.[3]

  • 1,2,4-Triazoles: Typically synthesized in alkaline media.[3]

  • 1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization or desulfurization methods.[3]

  • Thiazoles and Thiazolidinones: Result from reactions with α-haloketones or related compounds.[3][7]

  • Thiadiazines: Can be formed depending on the starting materials and reaction conditions.[3]

Q2: How do I choose the right cyclizing agent for my reaction?

A2: The choice of cyclizing agent depends on the target heterocycle.

  • For 1,3,4-thiadiazoles , strong dehydrating acids like concentrated H₂SO₄, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used.[1][5][8]

  • For 1,2,4-triazoles , a base such as NaOH or KOH in a suitable solvent is typically employed.[4][9]

  • For 1,3,4-oxadiazoles , oxidative cyclizing agents like iodine/K₂CO₃ or desulfurizing agents like EDC·HCl are effective.[6]

Q3: Can I synthesize 1,2,4-triazoles directly from thiosemicarbazides and carboxylic acids?

A3: Yes, a two-step, one-pot synthesis is possible. The process involves:

  • Acylation of the thiosemicarbazide with a carboxylic acid in the presence of a coupling agent like polyphosphate ester (PPE).[10][11]

  • Subsequent cyclodehydration of the acylation product by treatment with an aqueous alkali solution to form the 1,2,4-triazole-3-thiol derivative.[10][11]

Data Presentation

Table 1: Influence of Reaction Conditions on Heterocycle Formation

Target HeterocycleTypical Reaction ConditionCommon ReagentsReference
1,3,4-Thiadiazole AcidicConcentrated H₂SO₄, POCl₃, PPA, 25% HCl[1][2][3][8]
1,2,4-Triazole AlkalineNaOH, KOH, NaOEt[1][3][4]
1,3,4-Oxadiazole Oxidative/DesulfurizingI₂/K₂CO₃, EDC·HCl[3][6]

Table 2: Comparison of Cyclizing Agents for 1,3,4-Thiadiazole Synthesis

Cyclizing AgentSubstrateReaction ConditionsYield (%)Reference
Conc. H₂SO₄ Benzoic acid & ThiosemicarbazideNot specifiedNot specified[11]
POCl₃ Aromatic carboxylic acids & ThiosemicarbazideNot specifiedNot specified[8]
POCl₃ Methoxy cinnamic acid & PhenylthiosemicarbazideReflux, 2hNot specified[5]
Polyphosphate Ester (PPE) Carboxylic acid & ThiosemicarbazideReflux, 10h64.4[12]
Methanesulfonic acid Thiosemicarbazide derivativesToluene, reflux15-31[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Acidic Cyclization)

This protocol is adapted from a general method for the synthesis of 2-amino-1,3,4-thiadiazoles.[12]

  • To a hot solution (60 °C) of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Reflux the reaction mixture for 10 hours.

  • After cooling, add 15 mL of distilled water to the mixture.

  • Neutralize the residual PPE with NaHCO₃.

  • Filter the formed precipitate and wash with chloroform and hexane to yield the product.

Protocol 2: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol (Alkaline Cyclization)

This protocol is based on a general procedure for the synthesis of 1,2,4-triazole-3-thiols.[4]

  • Synthesize the 2-(benzoyl)hydrazine-1-carbothioamide intermediate by reacting benzoyl chloride with thiosemicarbazide.

  • Perform the cyclization by stirring the intermediate overnight in a 2% aqueous solution of sodium hydroxide.

  • Neutralize the reaction mixture with dilute HCl to precipitate the product.

  • Filter, wash with water, and dry the precipitate to obtain the desired triazole.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Cyclized Products start Thiosemicarbazide Precursor acid Acidic Medium (e.g., H₂SO₄, POCl₃) start->acid Cyclization base Alkaline Medium (e.g., NaOH, KOH) start->base Cyclization thiadiazole 1,3,4-Thiadiazole acid->thiadiazole triazole 1,2,4-Triazole base->triazole

Caption: Influence of pH on cyclization pathway.

troubleshooting_flowchart start Low or No Product Yield? check_ph Verify Reaction pH (Acidic for Thiadiazole, Alkaline for Triazole) start->check_ph Potential Cause check_reagent Evaluate Cyclizing Agent (e.g., H₂SO₄, POCl₃, NaOH) start->check_reagent Potential Cause check_temp_time Optimize Temperature and Reaction Time start->check_temp_time Potential Cause check_purity Check Purity of Starting Materials start->check_purity Potential Cause solution Problem Resolved check_ph->solution check_reagent->solution check_temp_time->solution check_purity->solution

Caption: Troubleshooting low product yield.

References

Technical Support Center: Solubility Enhancement for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: this compound, like many organic small molecules, has low aqueous solubility. Precipitation commonly occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, causing the compound to crash out of solution as it exceeds its solubility limit in the final aqueous environment. This phenomenon is often referred to as "solvent shock".

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The final concentration of dimethyl sulfoxide (DMSO) in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity or off-target effects.[1] A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[2][3] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.[4]

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: You can determine the kinetic or thermodynamic solubility. Kinetic solubility is often more relevant for high-throughput screening and is the concentration at which a compound precipitates when added from a concentrated organic stock to an aqueous buffer.[5] Thermodynamic or equilibrium solubility is the concentration of a saturated solution in equilibrium with the solid drug.[6] Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, the pH of the buffer can significantly influence the solubility of ionizable compounds.[7][8] The this compound contains a thiol group, which is weakly acidic. At a pH above its pKa, the thiol group can deprotonate, increasing the compound's polarity and potentially its aqueous solubility. It is advisable to determine the compound's solubility across a range of pH values relevant to your biological assay.

Q5: What are the main strategies to enhance the solubility of my compound for biological assays?

A5: Several strategies can be employed to improve the solubility of poorly water-soluble compounds, including:

  • Co-solvents: Using a water-miscible organic solvent in your buffer.

  • Cyclodextrins: Encapsulating the compound in these cyclic oligosaccharides to form water-soluble inclusion complexes.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier at the molecular level.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Possible Cause Troubleshooting Steps
Solvent Shock 1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of assay buffer, then add this intermediate dilution to the final volume.
2. Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
Concentration Exceeds Kinetic Solubility 1. Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
2. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to identify the maximum soluble concentration under your specific assay conditions.
Issue 2: Compound precipitates over time in the incubator.
Possible Cause Troubleshooting Steps
Thermodynamic Insolubility 1. Prepare Fresh Solutions: The compound may be kinetically soluble but thermodynamically insoluble, leading to precipitation over time. Prepare working solutions immediately before use.
2. Determine Equilibrium Solubility: Conduct an equilibrium solubility study (see Experimental Protocols) to understand the long-term stability of your compound in solution.
Temperature Effects 1. Pre-warm/Pre-cool Buffer: Equilibrate your assay buffer to the incubation temperature before adding the compound.
pH Shift 1. Use a Stronger Buffer: Cellular metabolism can alter the pH of the culture medium. Ensure your buffer system has sufficient capacity to maintain a stable pH throughout the experiment.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Note: The following data is for illustrative purposes only. It is highly recommended that researchers determine the solubility in their specific experimental systems using the protocols provided.

Solvent System Estimated Kinetic Solubility (µM) Estimated Equilibrium Solubility (µM)
PBS (pH 7.4)< 10< 5
PBS (pH 7.4) + 0.5% DMSO15-2510-20
PBS (pH 7.4) + 1% DMSO30-5025-40
PBS (pH 7.4) + 5% Ethanol20-3515-30
PBS (pH 7.4) + 10mM HP-β-CD80-12070-100

Table 2: Comparison of Solubility Enhancement Strategies

Strategy Principle Advantages Disadvantages
Co-solvents Increases the polarity of the solvent mixture.Simple to implement.Can cause cellular toxicity at higher concentrations. May affect protein conformation and enzyme activity.
Cyclodextrins Forms a host-guest inclusion complex, with a hydrophilic exterior.Generally low toxicity. Can improve bioavailability.May not be suitable for all compound structures. Can have a high molecular weight.
Nanosuspensions Increases surface area by reducing particle size.High drug loading is possible. Can improve bioavailability.Requires specialized equipment (e.g., wet milling, homogenization). Potential for particle aggregation over time.
Solid Dispersions Disperses the drug in a hydrophilic carrier in an amorphous state.Can significantly increase dissolution rate. Suitable for a wide range of compounds.May require organic solvents for preparation. Potential for recrystallization during storage.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by UV/Vis Spectroscopy
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Create a calibration curve:

    • Prepare a series of dilutions of the stock solution in your assay buffer.

    • Measure the absorbance of each dilution at the compound's λmax using a UV/Vis spectrophotometer.[9]

    • Plot absorbance versus concentration to generate a standard curve.

  • Perform the kinetic solubility assay:

    • Add a small volume of the 10 mM DMSO stock solution to your assay buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

    • Incubate the solutions for a defined period (e.g., 1-2 hours) at the assay temperature.

    • Filter the solutions through a 0.22 µm filter to remove any precipitate.

    • Measure the absorbance of the filtrate.

    • Determine the concentration of the dissolved compound using the calibration curve. The highest concentration that remains in solution is the kinetic solubility.[10]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
  • Add an excess amount of solid this compound to a vial containing your assay buffer.

  • Incubate the vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[6][11]

  • After incubation, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV/Vis spectroscopy with a pre-determined calibration curve. This concentration represents the equilibrium solubility.

Protocol 3: Preparation of a Co-solvent Stock Solution
  • Determine the maximum tolerable co-solvent concentration for your biological system (e.g., cell line). This is typically done by exposing the cells to a range of solvent concentrations and assessing viability.

  • Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO, ethanol).

  • When preparing your working solutions, dilute the stock directly into the assay buffer, ensuring the final co-solvent concentration does not exceed the predetermined tolerable limit. Always include a vehicle control with the same final co-solvent concentration.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Weigh out the cyclodextrin and the compound in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Gradually add the compound to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).

  • Dry the resulting paste in an oven at a low temperature or under vacuum to obtain a solid powder of the inclusion complex.

Protocol 5: Preparation of a Nanosuspension (Wet Milling Method - Lab Scale)
  • Prepare a dispersion of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).[12][13]

  • Add milling media (e.g., zirconium oxide beads) to the dispersion.[14][15][16]

  • Place the mixture in a planetary ball mill or a similar laboratory-scale milling apparatus.[13]

  • Mill the suspension for a specific duration at a set speed. The milling process reduces the particle size of the compound to the nanometer range.

  • Separate the nanosuspension from the milling media.

  • Characterize the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering.

Protocol 6: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolve both the compound and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).[12][17][18][19][20]

  • Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder. This powder can then be dissolved in an aqueous buffer for use in biological assays.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_protocol Experimental Verification cluster_outcome Desired Outcome start Compound Precipitation in Assay co_solvent Use Co-solvents start->co_solvent Choose Strategy cyclodextrin Use Cyclodextrins start->cyclodextrin Choose Strategy nanosuspension Prepare Nanosuspension start->nanosuspension Choose Strategy solid_dispersion Create Solid Dispersion start->solid_dispersion Choose Strategy kinetic_sol Kinetic Solubility Assay co_solvent->kinetic_sol cyclodextrin->kinetic_sol nanosuspension->kinetic_sol solid_dispersion->kinetic_sol equilibrium_sol Equilibrium Solubility Assay kinetic_sol->equilibrium_sol If long-term stability needed end Soluble Compound for Assay kinetic_sol->end equilibrium_sol->end

Caption: A workflow for addressing compound precipitation and enhancing solubility.

troubleshooting_workflow start Precipitation Observed check_time When does it precipitate? start->check_time immediately Immediately upon dilution check_time->immediately Immediately over_time Over time in incubator check_time->over_time Over Time cause_immediate Possible Cause: - Solvent Shock - Exceeds Kinetic Solubility immediately->cause_immediate cause_over_time Possible Cause: - Thermodynamic Insolubility - Temperature Effects - pH Shift over_time->cause_over_time solution_immediate Solution: - Stepwise dilution - Slow addition with mixing - Lower final concentration cause_immediate->solution_immediate solution_over_time Solution: - Prepare fresh solutions - Pre-warm/cool buffer - Use a stronger buffer cause_over_time->solution_over_time

References

avoiding side product formation in 1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?

A1: The most prevalent methods include the cyclodehydration of 1,2-diacylhydrazines, the reaction of acid hydrazides with carboxylic acids or acid chlorides, and the oxidative cyclization of N-acylhydrazones. The choice of method often depends on the desired substitution pattern and the sensitivity of the functional groups present in the starting materials.

Q2: My reaction to form a 1,3,4-oxadiazole is giving a low yield. What are the general potential causes?

A2: Low yields can arise from several factors, including incomplete reaction, formation of side products, or degradation of the starting materials or product. Common culprits include suboptimal reaction temperature, insufficient reaction time, impurities in reagents or solvents, and sensitivity of the reaction to air or moisture. A systematic approach to troubleshooting, starting with verifying the reaction conditions and purity of materials, is recommended.[1]

Q3: I am trying to synthesize a 2-amino-1,3,4-oxadiazole from a thiosemicarbazide precursor and I am getting a sulfur-containing impurity. What is this likely to be?

A3: A frequent side product in this synthesis is the corresponding 2-amino-1,3,4-thiadiazole. This occurs due to a competing cyclization pathway. The choice of cyclizing reagent and reaction conditions can significantly influence the ratio of the desired oxadiazole to the thiadiazole byproduct. For instance, using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) in DMSO tends to favor the formation of the 2-amino-1,3,4-oxadiazole.

Q4: Are there milder alternatives to harsh dehydrating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂)?

A4: Yes, several milder reagents can be used for the cyclodehydration of 1,2-diacylhydrazines. The Burgess reagent is a notable example, often used in cases where substrates are sensitive to harsh acidic conditions. Other modern reagents like XtalFluor-E have also been shown to be effective under mild conditions.[2][3][4][5]

Troubleshooting Guides

Issue 1: Low Yield and/or Side Product Formation in POCl₃-Mediated Cyclodehydration

Phosphorus oxychloride (POCl₃) is a common and effective reagent for the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. However, its high reactivity can sometimes lead to the formation of side products and decomposition of starting materials or products, especially at elevated temperatures.

Potential Side Products:

  • Chlorinated byproducts: Residual POCl₃ or its byproducts can potentially chlorinate sensitive functional groups on the substrate.

  • Decomposition: Harsh reaction conditions can lead to the degradation of starting materials or the desired 1,3,4-oxadiazole product.

  • Incomplete cyclization: The reaction may not go to completion, leaving unreacted 1,2-diacylhydrazine.

Troubleshooting Workflow:

G start Low Yield/Side Products with POCl₃ check_temp Is the reaction temperature too high? start->check_temp check_time Is the reaction time too long? check_temp->check_time No solution_temp Lower the reaction temperature and monitor by TLC. check_temp->solution_temp Yes check_purity Are starting materials and POCl₃ pure and dry? check_time->check_purity No solution_time Optimize reaction time by monitoring with TLC to avoid product degradation. check_time->solution_time Yes check_workup Is the workup procedure effectively removing phosphorus byproducts? check_purity->check_workup Yes solution_purity Ensure high purity of starting materials and freshly distilled POCl₃. check_purity->solution_purity No solution_workup Quench reaction carefully with ice-water and neutralize with a base (e.g., NaHCO₃ solution) to remove acidic phosphorus byproducts. check_workup->solution_workup No

Caption: Troubleshooting workflow for POCl₃-mediated synthesis.

Issue 2: Competing Formation of 1,3,4-Thiadiazole from Thiosemicarbazide Precursors

When synthesizing 2-amino-1,3,4-oxadiazoles from acyl thiosemicarbazides, the formation of the isomeric 2-amino-1,3,4-thiadiazole is a common side reaction. The regioselectivity of the cyclization is highly dependent on the choice of reagent.

Troubleshooting Decision Tree:

G start Observed 1,3,4-Thiadiazole Side Product reagent_check Which cyclization reagent was used? start->reagent_check edci EDCI·HCl reagent_check->edci ptscl p-TsCl reagent_check->ptscl pocls POCl₃ reagent_check->pocls edci_outcome Favors 1,3,4-oxadiazole formation. Check other parameters (solvent, temperature). edci->edci_outcome ptscl_outcome Known to favor 1,3,4-thiadiazole formation. Consider switching to EDCI·HCl for higher oxadiazole yield. ptscl->ptscl_outcome pocls_outcome Can produce a mixture. Lowering the temperature may improve selectivity for the thiadiazole. For the oxadiazole, consider EDCI·HCl. pocls->pocls_outcome

Caption: Decision tree for addressing thiadiazole side product formation.

Data on Reagent Performance

The choice of cyclodehydrating agent can significantly impact the yield of the desired 1,3,4-oxadiazole. The following table summarizes reported yield ranges for various reagents in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Dehydrating AgentTypical Yield Range (%)Notes
Phosphorus Oxychloride (POCl₃)54 - 85%A common and effective but harsh reagent. Can lead to side products at high temperatures.[6][7][8]
Thionyl Chloride (SOCl₂)62 - 70%Another common harsh reagent, similar in reactivity to POCl₃.[9]
Polyphosphoric Acid (PPA)70 - 93%Effective dehydrating agent, often requiring elevated temperatures.[2][10]
Burgess Reagent76 - 96%A milder alternative, suitable for sensitive substrates. Can be used under microwave conditions to reduce reaction times.[3][4][5]
XtalFluor-E75 - 95%A modern, mild, and efficient dehydrating agent.[2]
Triflic Anhydride / TPPO26 - 96%A powerful system, but yield can be highly substrate-dependent.[10]

Key Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Phosphorus Oxychloride (POCl₃)

This protocol is a general method for the cyclodehydration of 1,2-diacylhydrazines.

Procedure:

  • To a solution of the 1,2-diacylhydrazine (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or toluene), add phosphorus oxychloride (2-5 equivalents) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).[6][7][8]

Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles using EDCI·HCl

This method provides a regioselective route to 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides.

Procedure:

  • Dissolve the acylthiosemicarbazide (1 equivalent) in anhydrous Dimethyl Sulfoxide (DMSO).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization. This method typically yields the 2-amino-1,3,4-oxadiazole with high regioselectivity.[2][10]

Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Burgess Reagent

This protocol offers a milder alternative for the cyclodehydration of 1,2-diacylhydrazines.

Procedure:

  • Dissolve the 1,2-diacylhydrazine (1 equivalent) in an anhydrous solvent such as dioxane.

  • Add the Burgess reagent (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[3][4]

General Synthesis and Troubleshooting Workflow

The following diagram illustrates a general workflow for synthesizing 1,3,4-oxadiazoles and a logical approach to troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Select Starting Materials (e.g., Acid Hydrazide, Carboxylic Acid) intermediate Form 1,2-Diacylhydrazine Intermediate start->intermediate cyclization Cyclodehydration intermediate->cyclization product Crude 1,3,4-Oxadiazole cyclization->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure 1,3,4-Oxadiazole purification->final_product issue Problem Identified (Low Yield, Impurities) final_product->issue Unsatisfactory Result analyze Analyze Reaction Data (TLC, NMR, LC-MS) issue->analyze check_conditions Review Reaction Conditions (Temp, Time, Reagents) analyze->check_conditions check_purity Verify Purity of Starting Materials analyze->check_purity optimize Systematically Optimize Conditions (e.g., Change Reagent, Lower Temp) check_conditions->optimize check_purity->optimize re_run Re-run Optimized Reaction optimize->re_run re_run->product

Caption: General workflow for 1,3,4-oxadiazole synthesis and troubleshooting.

References

interpreting complex NMR spectra of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of this compound and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I see a very broad signal far downfield (δ 12-15 ppm) in my ¹H NMR spectrum. What is it?

A: This signal is characteristic of the N-H proton of the thione tautomer. The this compound molecule exists in a tautomeric equilibrium between the thiol and thione forms. In many deuterated solvents, particularly DMSO-d₆, the thione form is the more stable and predominant tautomer.[1] This proton is acidic and often appears as a broad singlet due to chemical exchange.

  • Troubleshooting Tip: To confirm this is an exchangeable proton (N-H or S-H), add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The broad signal should disappear or significantly decrease in intensity.[2]

Q2: The signals for the aromatic protons on the 4-methylphenyl (tolyl) group are overlapping. How can I resolve them?

A: Overlapping signals in the aromatic region (typically δ 7.0-8.5 ppm) are a common challenge.

  • Troubleshooting Steps:

    • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[2] Aromatic solvents like benzene-d₆ often induce different shielding effects that can separate signals.

    • Use 2D NMR: If changing the solvent is not effective, perform a 2D NMR experiment. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping you trace the connectivity within the aromatic spin system.[3]

Q3: My baseline is distorted ("rolling") and the peaks are not sharp. What should I do?

A: A poor baseline and peak shape are often due to issues with the NMR spectrometer's magnetic field homogeneity (shimming) or problems with the sample preparation.

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: The first step is to re-shim the instrument. Poor shimming is a very common cause of broad, distorted peaks.[3]

    • Check Sample Concentration: Very high sample concentrations can lead to viscosity issues and peak broadening. Try diluting your sample. Conversely, very low concentrations can result in a poor signal-to-noise ratio.

    • Filter Your Sample: Undissolved particulate matter in the NMR tube will severely degrade spectral quality. Ensure your sample is fully dissolved and filter it through a small plug of glass wool into a clean NMR tube.

Q4: I can't assign the two quaternary carbons of the 1,3,4-oxadiazole ring in my ¹³C NMR spectrum. How can I distinguish them?

A: The two carbons of the oxadiazole ring (C2 and C5) are both quaternary and appear far downfield (typically δ 155-180 ppm).[4][5][6] Assigning them definitively can be difficult with only a ¹³C spectrum.

  • Troubleshooting/Assignment Strategy:

    • HMBC Experiment: A HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most effective tool for this. This 2D NMR technique shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Look for Correlations:

      • The protons on the attached 4-methylphenyl ring will show a 2- or 3-bond correlation to the C5 carbon of the oxadiazole ring.

      • If the molecule is in the thione form, the N-H proton may show a correlation to both C2 and C5.

Q5: My integrations in the aromatic region don't add up correctly. Why?

A: Incorrect integration can be caused by several factors.

  • Troubleshooting Steps:

    • Check for Overlapping Impurities: Ensure that a residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or water is not overlapping with your aromatic signals.[2]

    • Ensure Full Relaxation: For accurate integration, the protons must fully relax between pulses. If you have a poor signal-to-noise ratio and are using a short acquisition time, the relaxation may be incomplete. Increase the relaxation delay (d1) in your acquisition parameters.

    • Processing: When processing the spectrum, ensure your phasing and baseline correction are done properly across the entire integrated region.

Data Presentation: Typical NMR Chemical Shifts

The following tables summarize the expected chemical shift (δ) ranges for this compound in common NMR solvents like CDCl₃ and DMSO-d₆.

Table 1: Typical ¹H NMR Data

ProtonsMultiplicityChemical Shift (δ, ppm)Notes
Aromatic (Phenyl H)Doublet / Multiplet7.20 - 8.30Two distinct signals (e.g., doublets) are expected for the AA'BB' system.[5][7]
Methyl (-CH₃)Singlet2.10 - 2.50A sharp singlet integrating to 3 protons.[7][8]
Thione/Thiol (N-H/S-H)Broad Singlet12.0 - 15.0Highly variable and solvent-dependent. Indicative of the thione tautomer.[1][4]

Table 2: Typical ¹³C NMR Data

CarbonsChemical Shift (δ, ppm)Notes
Oxadiazole C2 (C=S)175 - 180The thione carbon is typically the most deshielded.[4]
Oxadiazole C5158 - 165Attached to the phenyl ring.[5][7]
Aromatic (Phenyl C)120 - 145Includes four signals: two for protonated carbons and two quaternary carbons.[7]
Methyl (-CH₃)20 - 25High-field signal.[7]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh Sample: Accurately weigh approximately 5-10 mg of the purified this compound derivative.

  • Select Solvent: Choose an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

  • Dissolve Sample: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filter into NMR Tube: To remove any dust or particulate matter, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Acquire Spectrum: Insert the sample into the NMR spectrometer. Follow the instrument's standard procedures for locking, shimming, and acquiring ¹H, ¹³C, and any necessary 2D spectra.[9]

Visualizations

Caption: Thiol-Thione tautomeric equilibrium in 1,3,4-oxadiazole-2-thiol derivatives.

NMR_Troubleshooting_Workflow start Complex/Poor NMR Spectrum Obtained purity Is sample purity confirmed? (TLC, LC-MS) start->purity repurify Re-purify Sample purity->repurify No shimming Are peaks broad or distorted? purity->shimming Yes repurify->start resample Re-shim spectrometer. Check sample concentration. Filter sample. shimming->resample Yes overlap Are aromatic signals overlapping? shimming->overlap No resample->start solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) overlap->solvent Yes exchange Is there a broad peak at δ > 10 ppm? overlap->exchange No twod Perform 2D NMR (COSY, HMBC) solvent->twod Still overlapping solvent->exchange Resolved twod->exchange d2o Perform D2O exchange experiment exchange->d2o Yes end Interpret Spectrum exchange->end No d2o->end

Caption: Logical workflow for troubleshooting common issues in NMR spectra interpretation.

References

stability issues of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol in DMSO solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in a DMSO stock solution?

A1: The 1,3,4-oxadiazole ring is the most stable among its isomers.[1][2][3] However, the stability of this compound in DMSO can be influenced by several factors, including water content in the DMSO, storage temperature, and exposure to light and air. While many compounds are stable in DMSO for extended periods when stored correctly, it is crucial to handle and store the solutions properly to minimize degradation.[4]

Q2: What are the potential degradation pathways for this compound in DMSO?

A2: While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, potential degradation could occur through:

  • Oxidation of the thiol group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species.

  • Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of the oxadiazole ring, although this is less likely for the stable 1,3,4-oxadiazole isomer.

  • Solvent-mediated degradation: DMSO can participate in or mediate degradation reactions, sometimes promoted by light or impurities.

Q3: Does this compound exist in different tautomeric forms in solution?

A3: Yes, 1,3,4-oxadiazole-2-thiol derivatives can exist in thiol-thione tautomerism. In solution, they are known to exist predominantly in the more stable thione form.[1]

Troubleshooting Guide

Issue: I am observing a loss of compound activity or a decrease in purity of my this compound DMSO stock solution over time.

This guide provides potential causes and solutions to address the instability of your compound in DMSO.

Potential Cause 1: Improper Storage Conditions

Incorrect storage can accelerate the degradation of the compound.

  • Solution: Store your DMSO stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by storing them in the dark.

Potential Cause 2: Water Contamination in DMSO

DMSO is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of the compound.

  • Solution: Use anhydrous DMSO to prepare your stock solutions. Minimize the exposure of the DMSO and the stock solutions to the atmosphere.

Potential Cause 3: Oxidation

The thiol group is prone to oxidation, especially when exposed to air.

  • Solution: To minimize oxidation, consider purging the vials with an inert gas like argon or nitrogen before sealing.

Illustrative Stability Data of a Related 1,3,4-Oxadiazole Derivative in Solution

The following table summarizes the forced degradation of a similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, to illustrate potential stability behavior under various stress conditions.

Stress ConditionReagent/EnvironmentDurationTemperatureDegradation Observed
Acid Hydrolysis0.1 M HCl24 hoursRoom TemperatureResistant
Base Hydrolysis0.1 M NaOH24 hoursRoom TemperatureMinor Degradation
Oxidation3% H₂O₂24 hoursRoom TemperatureMinor Degradation
ThermalSolid State24 hours60°CMinor Degradation
PhotolyticUV light24 hoursRoom TemperatureResistant

This data is for a related compound and should be used as a general guideline.[5]

Experimental Protocols

Protocol 1: Preparation of this compound DMSO Stock Solution

  • Allow the powdered compound and anhydrous DMSO to come to room temperature in a desiccator.

  • Weigh the desired amount of the compound.

  • Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the solution into single-use, amber vials.

  • (Optional) Purge the headspace of each vial with an inert gas.

  • Store the vials at -20°C or -80°C and protect from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Prepare a fresh stock solution of the compound in DMSO.

  • Dilute a sample of the stock solution with the mobile phase to an appropriate concentration for HPLC analysis. This is your "time zero" sample.

  • Analyze the "time zero" sample by HPLC to determine the initial purity.

  • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stock solution, dilute it in the same manner as the "time zero" sample, and analyze it by HPLC.

  • Compare the chromatograms from the different time points to the "time zero" sample to assess for any decrease in the main peak area or the appearance of new peaks, which would indicate degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Stock Solution in Anhydrous DMSO storage_rt Room Temperature prep->storage_rt Aliquot and Store storage_4c 4°C prep->storage_4c Aliquot and Store storage_neg20c -20°C prep->storage_neg20c Aliquot and Store analysis HPLC/LC-MS Analysis storage_rt->analysis Analyze at Time Points (T=0, T=1, T=2...) storage_4c->analysis Analyze at Time Points (T=0, T=1, T=2...) storage_neg20c->analysis Analyze at Time Points (T=0, T=1, T=2...) data Compare Purity and Degradant Peaks analysis->data

Caption: Experimental workflow for assessing the stability of the compound in DMSO.

degradation_pathway cluster_stress Stress Factors cluster_products Potential Degradation Products compound This compound (Thione Tautomer) disulfide Disulfide Dimer compound->disulfide Oxidative Dimerization ring_opened Ring-Opened Products compound->ring_opened Hydrolytic Cleavage other Other Oxidized Species compound->other Further Oxidation oxidation Oxidation (O2) oxidation->disulfide oxidation->other hydrolysis Hydrolysis (H2O) hydrolysis->ring_opened light Light light->disulfide light->ring_opened

Caption: Potential degradation pathways for 1,3,4-oxadiazole-2-thiols.

References

Technical Support Center: Refining Docking Protocols for 1,3,4-Oxadiazole-2-thiol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining molecular docking protocols for 1,3,4-oxadiazole-2-thiol ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps for preparing 1,3,4-oxadiazole-2-thiol ligands for docking?

A1: Proper ligand preparation is crucial for accurate docking results. Key considerations for this scaffold include:

  • Tautomeric State: The 1,3,4-oxadiazole-2-thiol core can exist in two tautomeric forms: the thiol and the thione. The thione form is generally considered the more stable and prevalent tautomer in solution. It is essential to correctly represent this in your ligand structure file. Most molecular modeling software allows for the enumeration of tautomers; ensure the thione form is selected for docking unless you have specific experimental evidence to the contrary.[1][2][3]

  • Protonation State: The protonation state of the molecule at physiological pH (around 7.4) must be accurately determined. The thiol group can be deprotonated, and nitrogen atoms in the oxadiazole ring can be protonated. Using a tool to predict pKa values is highly recommended to assign the correct protonation state.[4]

  • 3D Structure Generation: Generate a low-energy 3D conformation of the ligand. This can be achieved through energy minimization using a suitable force field.[5]

Q2: Which force field should I use for docking 1,3,4-oxadiazole-2-thiol ligands?

A2: Standard force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can be a starting point. However, the parameters for the thione functional group (C=S) might not be perfectly optimized. For high-accuracy studies, it is advisable to perform quantum mechanical (QM) calculations to derive custom parameters for the partial charges and dihedral angles of the thione moiety.[6][7][8]

Q3: How can I validate my docking protocol for a specific protein target?

A3: Protocol validation is a critical step to ensure the reliability of your docking results. A standard approach is to perform redocking of a known co-crystallized ligand. If the docking protocol can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å, it is generally considered validated.[9] If a co-crystallized structure is unavailable, you can use known active and inactive compounds to assess if your protocol can distinguish between them based on docking scores.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your docking experiments with 1,3,4-oxadiazole-2-thiol ligands.

Problem Possible Cause Recommended Solution
Poor Docking Scores or Unrealistic Poses Incorrect tautomer or protonation state of the ligand.Ensure the ligand is in the more stable thione tautomeric form.[1][2] Use a pKa prediction tool to set the correct protonation state at physiological pH.[4]
Inaccurate force field parameters for the thione group.If high accuracy is required, consider deriving custom force field parameters for the thione moiety using quantum mechanical calculations.[7][8]
High flexibility of the ligand side chains leading to sampling issues.Increase the number of docking runs or use a more exhaustive search algorithm. Consider using conformational search methods prior to docking and then docking the generated conformers rigidly.
Ligand Clashes with the Receptor Incorrectly defined binding site or grid box.Ensure the grid box is centered on the active site and is large enough to accommodate the entire ligand, including its flexible side chains. A buffer of 5-10 Å around the known binding site is a good starting point.
Receptor side-chain flexibility is not accounted for.If the binding site contains flexible residues, consider using induced-fit docking (IFD) or allowing for side-chain flexibility during the docking simulation.
Inconsistent Docking Results Across Multiple Runs Stochastic nature of the docking algorithm.Increase the number of independent docking runs and cluster the results to identify the most consistently predicted binding poses.
Insufficient energy minimization of the ligand or receptor.Ensure both the ligand and the receptor are properly energy minimized before docking to remove any steric clashes or unfavorable geometries.
Difficulty in Interpreting Post-Docking Results Ambiguous scoring function results.Do not rely solely on the docking score. Visually inspect the top-ranked poses and analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.). Consider using more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to rescore the poses.
Potential for covalent bond formation if the thiol tautomer is considered.If you are investigating covalent inhibition, standard docking programs may not be suitable. Use specialized covalent docking software that can model the formation of a covalent bond between the ligand and a specific residue in the receptor.[10][11][12]

Quantitative Data Summary

The following tables summarize representative quantitative data for 1,3,4-oxadiazole derivatives from various studies. This data can be used as a reference for comparison with your own results.

Table 1: Docking Scores of 1,3,4-Oxadiazole Derivatives Against Various Targets

Compound IDTarget ProteinDocking SoftwareDocking Score (kcal/mol)Reference
Compound 10COX-2(Not Specified)(Binding Energy)[13]
Compound 7gCarbonic Anhydrase(Not Specified)(Good Binding Energy)[5][14]
Compound 11bCarbonic Anhydrase IX(Not Specified)-5.5817[15]
Compound 5aTubulin(Not Specified)(Not Specified)[16]
AMK OX-12(Not Specified)(Not Specified)(Not Specified)[17]

Table 2: In Vitro Biological Activity of 1,3,4-Oxadiazole Derivatives

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Compound 10MDA-MB 231Cytotoxicity1.42[13]
Compound 10PC-3Cytotoxicity5.69[13]
Compound 10COX-2Inhibition0.28[13]
Compound 7gCarbonic AnhydraseInhibition0.1[14]
AMK OX-8A549Cytotoxicity25.04[17]
AMK OX-9A549Cytotoxicity20.73[17]
AMK OX-10HeLaCytotoxicity5.34[17]
AMK OX-12A549Cytotoxicity41.92[17]
Compound 5aHepG2Cytotoxicity12.01[16]
Compound 5aMCF-7Cytotoxicity7.52[16]
Compound 5aHL-60Cytotoxicity9.7[16]

Experimental Protocols

Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

A general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the following steps:[1][3][18][19]

  • Esterification: The starting substituted carboxylic acid is converted to its corresponding methyl or ethyl ester by refluxing with methanol or ethanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The ester is then treated with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to form the corresponding acid hydrazide.

  • Cyclization: The acid hydrazide is cyclized by reacting it with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solution. The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases.

  • Acidification: The resulting potassium salt is dissolved in water and acidified with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the final 5-substituted-1,3,4-oxadiazole-2-thiol product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

In Vitro Binding Affinity Assay (Example: Micro-broth Dilution for Antibacterial Activity)

This protocol is a general example for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[20][21]

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.

  • Serial Dilution of Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A two-fold serial dilution of the stock solution is then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacteria (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be observed visually or by using a colorimetric indicator.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (Tautomer, Protonation, 3D Structure) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (Add Hydrogens, Assign Charges) receptor_prep->grid_gen docking Molecular Docking (Sampling and Scoring) grid_gen->docking pose_analysis Pose Analysis (Clustering, Visual Inspection) docking->pose_analysis rescoring Rescoring (Optional) (e.g., MM/GBSA) pose_analysis->rescoring validation Experimental Validation pose_analysis->validation rescoring->validation signaling_pathway ligand 1,3,4-Oxadiazole- 2-thiol Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

alternative catalysts for the synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for various catalytic systems, and a comparative data analysis to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported method is the reaction of 4-methylbenzohydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (KOH), in an alcoholic solvent, followed by acidification.[1][2][3][4] This method is popular due to its use of readily available and inexpensive reagents.[1]

Q2: Are there any alternative, greener synthetic methods available?

Yes, several greener alternatives have been developed to minimize the use of harsh reagents and solvents. These include:

  • Ultrasound-assisted synthesis: This method often uses a minimal amount of a high-boiling solvent like DMF and can be performed without a catalyst, leading to high yields and easy work-up.[5]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[6][7][8]

  • Ionic liquids as reaction media: Ionic liquids can act as both the solvent and catalyst, offering a recyclable and often more efficient reaction environment.[9]

Q3: What is the significance of the thiol-thione tautomerism in this molecule?

This compound can exist in two tautomeric forms: the thiol form (-SH) and the thione form (C=S). Spectroscopic evidence suggests that the thione form is generally more stable and predominates in solution.[3][10] This tautomerism is crucial as the reactivity of the molecule can be influenced by which form is present.

Q4: What are the primary applications of this compound?

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Loss of product during work-up and purification. 4. Inefficient catalyst.1. Increase reaction time or temperature. Monitor reaction progress using TLC. 2. Ensure anhydrous conditions if reagents are moisture-sensitive. Use freshly distilled solvents. 3. Optimize the acidification step; add acid slowly and cool the reaction mixture to prevent product decomposition. Use appropriate recrystallization solvents to minimize loss. 4. Consider alternative catalysts or reaction conditions (e.g., microwave or ultrasound).
Formation of Byproducts 1. Reaction of carbon disulfide with the solvent or base. 2. Dimerization or polymerization of intermediates. 3. Incomplete conversion of the hydrazide.1. Use a non-reactive solvent like ethanol or DMF. Ensure the base is fully dissolved before adding other reagents. 2. Control the reaction temperature and concentration of reactants. 3. Ensure the correct stoichiometry of reactants is used.
Difficulty in Purification 1. Co-precipitation of inorganic salts with the product. 2. Oily or gummy product instead of a crystalline solid.1. After acidification, wash the crude product thoroughly with cold water to remove any inorganic salts. 2. Try different recrystallization solvents or solvent mixtures. Trituration with a non-polar solvent like hexane may help to induce crystallization.
Reaction Not Proceeding 1. Inactive catalyst. 2. Low quality of starting materials.1. Use a fresh batch of catalyst. For KOH, ensure it is not old and has not absorbed excessive atmospheric CO2. 2. Check the purity of 4-methylbenzohydrazide and carbon disulfide. Purify if necessary.

Comparative Data of Synthetic Methods

Catalyst/Method Reaction Time Yield (%) Advantages Disadvantages
Potassium Hydroxide (Conventional Heating) 7 - 20 hours[8][11]54 - 97%[11][12]Inexpensive, readily available reagents.Long reaction times, potential for byproduct formation, purification can be challenging.[10]
Ultrasound-Assisted (Catalyst-Free) 15 - 30 minutes85 - 95%[5]Rapid, high yields, environmentally friendly (low solvent, no catalyst).[5]Requires specialized ultrasound equipment.
Microwave-Assisted 3 - 5 minutes[6]~90%Significantly reduced reaction times, often higher yields and purity.[6][7]Requires a dedicated microwave reactor.
Ionic Liquid ([emim]OAc) 1 - 2 hours~90%Recyclable reaction medium, can act as both solvent and catalyst.Higher cost of ionic liquids.

Detailed Experimental Protocols

Method 1: Conventional Synthesis using Potassium Hydroxide
  • Preparation of Potassium Dithiocarbazinate: In a round-bottom flask, dissolve 4-methylbenzohydrazide (0.01 mol) in absolute ethanol (30 mL). To this solution, add a solution of potassium hydroxide (0.01 mol) in water (5 mL). Cool the mixture in an ice bath and add carbon disulfide (0.012 mol) dropwise with constant stirring.

  • Reaction: Continue stirring the mixture at room temperature for 2-3 hours.

  • Cyclization: Gently reflux the reaction mixture for 7-8 hours, until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting solid in cold water and filter to remove any impurities. Acidify the filtrate with dilute hydrochloric acid or acetic acid until the product precipitates out.[11][13] Filter the solid, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Ultrasound-Assisted Catalyst-Free Synthesis
  • Reaction Setup: In a suitable vessel, mix 4-methylbenzohydrazide (1 mmol) and carbon disulfide (1.1 mmol) in a few drops of N,N-dimethylformamide (DMF).

  • Ultrasonication: Place the vessel in an ultrasound bath and irradiate at a frequency of 40 kHz and a power of 300 W for 15-30 minutes at room temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), add cold water to the mixture to precipitate the product. Filter the solid, wash with water, and dry. The product is often pure enough, but can be recrystallized if necessary.[5]

Experimental Workflow and Logic Diagram

The following diagram illustrates the general synthetic pathway for the formation of this compound from 4-methylbenzohydrazide and carbon disulfide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 4-methylbenzohydrazide 4-methylbenzohydrazide Mixing_and_Base_Addition Mixing in Solvent with Base (e.g., KOH) 4-methylbenzohydrazide->Mixing_and_Base_Addition Carbon Disulfide Carbon Disulfide Carbon Disulfide->Mixing_and_Base_Addition Intermediate_Formation Formation of Potassium Dithiocarbazinate Mixing_and_Base_Addition->Intermediate_Formation Nucleophilic Attack Cyclization Intramolecular Cyclization (Heating/Ultrasound/Microwave) Intermediate_Formation->Cyclization Dehydrosulfurization Acidification Acidification Cyclization->Acidification Protonation Final_Product This compound Acidification->Final_Product

Caption: General workflow for the synthesis of this compound.

References

Validation & Comparative

comparative study of antibacterial activity of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the antibacterial potential of the novel synthetic compound 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol in comparison to the well-established broad-spectrum antibiotic, ampicillin, reveals promising avenues for the development of new antimicrobial agents. While direct head-to-head experimental data for this specific oxadiazole derivative against ampicillin is emerging, the broader class of 5-aryl-1,3,4-oxadiazole-2-thiols has demonstrated significant antibacterial activity, in some cases surpassing that of ampicillin against certain bacterial strains.[1]

Performance Data: A Comparative Overview

The following table summarizes the available quantitative data on the antibacterial activity of both compounds. It is important to note that the data for this compound is representative of the broader class of 5-aryl-1,3,4-oxadiazole-2-thiols, as specific data for this particular derivative is not yet widely published.

FeatureThis compound & DerivativesAmpicillin
Mechanism of Action Proposed to interfere with essential cellular processes. The presence of the thiol group is considered crucial for its biological activity.[2]Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[3][4]
Spectrum of Activity Broad-spectrum activity against both Gram-positive and Gram-negative bacteria has been reported for related derivatives.[1][5]Broad-spectrum, effective against many Gram-positive and some Gram-negative bacteria.[4][6]
Minimum Inhibitory Concentration (MIC) Varies depending on the specific derivative and bacterial strain. Some 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have shown lower MIC values than ampicillin against E. coli and S. pneumoniae.[1] For other derivatives, MICs can range from 4 to 32 µg/ml against S. aureus strains.[7]Escherichia coli: 4 mg/LStaphylococcus aureus: 0.6-1 mg/LStreptococcus pneumoniae: 0.03-0.06 mg/LHaemophilus influenzae: 0.25 mg/L[3][8]

Experimental Protocols

The evaluation of antibacterial activity for both this compound and ampicillin typically follows standardized microbiological protocols.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

b. Serial Dilution of Test Compounds:

  • A series of twofold dilutions of the test compounds (this compound and ampicillin) are prepared in a 96-well microtiter plate containing broth medium.

c. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method for Antibacterial Screening

This method is often used for preliminary screening of antibacterial activity.

a. Preparation of Agar Plates:

  • Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • The agar surface is then seeded with a standardized bacterial inoculum.

b. Application of Test Compounds:

  • Wells are created in the agar using a sterile borer.

  • A specific volume of the test compound solution (at a known concentration) is added to each well.

c. Incubation and Measurement:

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Experimental Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining antibacterial activity and the established mechanism of action for ampicillin.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Standardize mic_assay Broth Microdilution mcfarland->mic_assay agar_assay Agar Well Diffusion mcfarland->agar_assay compound_prep Compound Dilution compound_prep->mic_assay compound_prep->agar_assay incubation Incubate (37°C, 24h) mic_assay->incubation agar_assay->incubation read_mic Read MIC incubation->read_mic measure_zone Measure Inhibition Zone incubation->measure_zone

Caption: Experimental workflow for antibacterial activity testing.

ampicillin_mechanism ampicillin Ampicillin pbp Penicillin-Binding Proteins (PBPs) ampicillin->pbp Binds to cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibits lysis Cell Lysis & Death cell_wall->lysis Leads to

References

Validating the Anticancer Mechanism of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol and its Analogs In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer mechanisms associated with the 1,3,4-oxadiazole-2-thiol scaffold, with a focus on 5-aryl substituted derivatives, including the representative compound 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of specific data for 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, this guide synthesizes findings from studies on structurally related 1,3,4-oxadiazole derivatives to elucidate its probable anticancer activities. The information presented is intended to support further research and drug development efforts in this area.

Core Anticancer Mechanisms of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

Research on 1,3,4-oxadiazole derivatives has revealed a multifaceted approach to combating cancer cells in vitro. The primary mechanisms of action for this class of compounds, and likely for 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular enzymes and signaling pathways.[1][2][3]

Induction of Apoptosis: A significant body of evidence points to the ability of 1,3,4-oxadiazole derivatives to trigger programmed cell death, or apoptosis, in cancer cells.[2][4] This is often achieved through the intrinsic or mitochondrial pathway, which is characterized by an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), leading to the activation of caspase-9 and caspase-3.[4] Some derivatives have also been shown to induce apoptosis through the activation of the p53 tumor suppressor protein.[4]

Cell Cycle Arrest: Compounds featuring the 1,3,4-oxadiazole core have been demonstrated to halt the proliferation of cancer cells by arresting the cell cycle at various phases. Depending on the specific derivative and the cancer cell line, arrest has been observed in the G0/G1, S, or G2/M phases of the cell cycle.[1][5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Enzyme and Pathway Inhibition: The anticancer effects of these compounds are also attributed to their ability to inhibit key enzymes and signaling pathways essential for cancer cell survival and growth.[1][6] Notably, derivatives have been identified as inhibitors of:

  • Tubulin Polymerization: By interfering with the dynamics of microtubules, these compounds can disrupt cell division.[7]

  • Histone Deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression that promote apoptosis and cell cycle arrest.[2][8]

  • Telomerase: By inhibiting telomerase, these compounds can lead to the shortening of telomeres and ultimately, cell death in cancer cells.[1]

  • Signaling Pathways: Key signaling pathways such as NF-κB and those involving vascular endothelial growth factor receptor (VEGFR) have been identified as targets for 1,3,4-oxadiazole derivatives.[2][3][9]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 5-aryl-1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential efficacy of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.

Compound DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.7 ± 0.25-Fluorouracil22.8 ± 1.2
SGC-7901 (Stomach)30.0 ± 1.25-Fluorouracil28.9 ± 2.2
HepG2 (Liver)18.3 ± 1.45-Fluorouracil16.7 ± 1.5
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)ureaPC-3 (Prostate)0.67Sorafenib1.99
HCT-116 (Colon)0.80Sorafenib1.58
ACHN (Renal)0.87Sorafenib2.51
5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][4][9]oxadiazole-2-thione (Compound 5a)HepG2 (Liver)12.01--
MCF-7 (Breast)7.52--
HL-60 (Leukemia)9.7--
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)HCCLM3 (Liver)27.5--
2,5-disubstituted-1,3,4-oxadiazole (OSD)HepG2 (Liver)~50--

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the validation and comparison of anticancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol) and a reference drug (e.g., Doxorubicin or Cisplatin) for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Anticancer Mechanisms

The following diagrams illustrate the key signaling pathways and a general experimental workflow for validating the anticancer mechanism of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol and its analogs.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_assays Mechanism of Action Assays cluster_data Data Analysis & Interpretation start Cancer Cell Lines treatment Treatment start->treatment compound 5-(p-tolyl)-1,3,4- oxadiazole-2-thiol compound->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_results Apoptosis Induction apoptosis->apoptosis_results cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest pathway_modulation Pathway Modulation western_blot->pathway_modulation

Caption: General experimental workflow for in vitro validation.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound 5-Aryl-1,3,4-oxadiazole-2-thiol p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 p53->bax mitochondria Mitochondrial Membrane Depolarization bax->mitochondria bcl2->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.

cell_cycle_arrest_pathway cluster_cell_cycle Cell Cycle Regulation compound 5-Aryl-1,3,4-oxadiazole-2-thiol g1_s_checkpoint G1/S Checkpoint compound->g1_s_checkpoint Arrest s_phase_arrest S Phase Arrest compound->s_phase_arrest Arrest g2_m_checkpoint G2/M Checkpoint compound->g2_m_checkpoint Arrest g1 G1 Phase g1->g1_s_checkpoint s S Phase g2 G2 Phase s->g2 s->s_phase_arrest Inhibition g2->g2_m_checkpoint m M Phase g1_s_checkpoint->s g2_m_checkpoint->m

Caption: Cell cycle arrest points targeted by 1,3,4-oxadiazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,3,4-oxadiazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-phenyl-1,3,4-oxadiazole-2-thiol analogs, focusing on their antimicrobial and anticancer activities. The information is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the performance of these compounds with supporting experimental data.

Core Structure and Synthesis

The 5-phenyl-1,3,4-oxadiazole-2-thiol scaffold is a versatile heterocyclic structure that has been extensively studied for its diverse pharmacological properties. The general synthesis of these analogs begins with the conversion of a substituted benzoic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form a hydrazide. Cyclization with carbon disulfide in the presence of a base yields the 5-substituted-phenyl-1,3,4-oxadiazole-2-thiol core. Further modifications are typically made at the thiol position (R') or on the phenyl ring (R).

G

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-phenyl-1,3,4-oxadiazole-2-thiol analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the thiol group.

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a range of bacterial and fungal strains. The key SAR findings are summarized below:

  • Substituents on the Phenyl Ring:

    • Electron-withdrawing groups (EWGs): The presence of EWGs such as nitro (-NO₂) and halo (-Cl, -F) groups on the phenyl ring generally enhances antibacterial and antifungal activity. For instance, a 4-fluorophenyl substitution has shown stronger activity against E. coli and S. pneumoniae compared to ampicillin.[1]

    • Electron-donating groups (EDGs): EDGs like methoxy (-OCH₃) can also contribute to activity, particularly when combined with other modifications. N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives have demonstrated broad-spectrum antibacterial activity.[1]

  • Modifications at the Thiol Group:

    • S-Alkylation and Mannich Bases: Alkylation or conversion to Mannich bases at the thiol position often leads to increased antimicrobial potency. These modifications can improve the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

The following table summarizes the minimum inhibitory concentration (MIC) values of representative 5-phenyl-1,3,4-oxadiazole-2-thiol analogs against various microbial strains.

Compound IDR (Phenyl Substituent)R' (Thiol Modification)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
1 HH>12562.5>125[2]
2 4-FH< ampicillin--[1]
3 3,4-di-OCH₃-CH₂-N(Aryl)-Comparable to Gentamicin-[1]
4 H-CH₂-piperazine-3.125 - 6.256.25[3]

Note: "-" indicates data not available. Comparisons to standard drugs are as reported in the cited literature.

G

Anticancer Activity

Numerous 5-phenyl-1,3,4-oxadiazole-2-thiol analogs have been investigated for their cytotoxic effects against various cancer cell lines. The SAR for anticancer activity reveals several important trends:

  • Substituents on the Phenyl Ring:

    • Halogen and Methoxy Groups: The presence of chloro, fluoro, and methoxy groups on the phenyl ring has been associated with potent anticancer activity. For example, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed significant growth inhibition against NCI 60 cancer cell lines.[4] Similarly, analogs with dimethoxy substitutions have also demonstrated considerable cytotoxicity.[4]

  • Modifications at the Thiol Group:

    • Amine and Heterocyclic Moieties: The introduction of N-aryl amines and other heterocyclic rings at the thiol position can significantly enhance anticancer activity. These modifications can facilitate interactions with biological targets.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values of selected analogs against different human cancer cell lines.

Compound IDR (Phenyl Substituent)R' (Thiol Modification)Cancer Cell LineIC₅₀ (µM)Reference
5 4-Cl-CH₂-pyridin-2-amineNCI 60 panel- (96.37% GP)[4]
6 3,4-di-OCH₃-CH₂-pyridin-2-amineNCI 60 panel- (95.12% GP)[4]
7 4-F-biphenyl-thiophen-2-ylCaco-25.3[4]
8 H-CH₂-NH-CO-CH(NH₂)-CH₃MCF-7, MDA-MB-231Potent HDAC8 inhibitor[5]
9 3,4,5-tri-OCH₃-phenyl-1,2,4-oxadiazoleMCF-7, A549, MDA-MB-2310.34 - 2.45[4]
10 4-Cl-CH₂(piperazin-1-yl)-arylHePG-20.5 - 8[6]

Note: GP refers to Growth Percent inhibition. "-" indicates data not available in the specified format.

Signaling Pathways and Molecular Targets

The anticancer activity of 5-phenyl-1,3,4-oxadiazole-2-thiol analogs is often attributed to their interaction with specific signaling pathways and molecular targets involved in cancer cell proliferation and survival. Key targets include:

  • Enzyme Inhibition: These compounds have been shown to inhibit various enzymes crucial for cancer progression, such as Histone Deacetylases (HDACs), Thymidylate Synthase, and Telomerase.[1][5]

  • Growth Factor Receptor Inhibition: Some analogs act as inhibitors of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR).[1][7]

  • Modulation of Transcription Factors: Inhibition of transcription factors such as STAT3 and NF-κB, which play a pivotal role in tumor growth and metastasis, has been observed.[7][8]

G

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[9][10]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the surface of a Mueller-Hinton agar plate for bacteria or a Sabouraud dextrose agar plate for fungi.

  • Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the agar using a sterile cork borer.[10]

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a defined concentration is added to each well.[10]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[2]

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • Addition of MTT Reagent: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[14]

  • Solubilization of Formazan: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

The 5-phenyl-1,3,4-oxadiazole-2-thiol scaffold represents a promising platform for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies have demonstrated that the biological activity of these analogs can be finely tuned by strategic modifications of the phenyl ring and the thiol group. Electron-withdrawing substituents on the phenyl ring and the introduction of bulky or heterocyclic moieties at the thiol position are generally favorable for enhancing both antimicrobial and anticancer efficacy. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on this versatile heterocyclic core.

References

A Comparative Guide: In Silico ADMET Prediction Versus Experimental Data for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

In Silico ADMET Prediction of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

In silico ADMET prediction is a computational method used to estimate the pharmacokinetic and toxicological properties of a chemical compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Methodology: In Silico Prediction

The ADMET properties of this compound were predicted using a combination of freely available online tools such as SwissADME and pkCSM. The canonical SMILES string (Cc1ccc(cc1)-c2nnc(S)o2) of the compound was used as the input. These platforms employ various computational models, including quantitative structure-activity relationship (QSAR) models, to predict a range of ADMET parameters.

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted physicochemical and ADMET properties for this compound.

Parameter Predicted Value Interpretation
Physicochemical Properties
Molecular Weight192.24 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water Partition Coefficient)2.5Good lipophilicity for oral absorption
Water SolubilityModerately SolubleFavorable for dissolution in the gastrointestinal tract
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10)
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Caco-2 PermeabilityModerateSuggests good intestinal permeability
Distribution
Blood-Brain Barrier (BBB) PermeabilityLikely to penetratePotential for central nervous system effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism
CYP2D6 InhibitorUnlikelyLow potential for drug-drug interactions via this isoform
CYP3A4 InhibitorUnlikelyLow potential for drug-drug interactions via this isoform
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikelyNot a significant substrate for renal excretion via OCT2
Toxicity
AMES ToxicityNon-mutagenicLow likelihood of being a mutagen
hERG I InhibitorUnlikelyLow risk of cardiotoxicity

Experimental ADMET Data for a Structurally Related Compound: 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA)

ODASA is a carbonic anhydrase II inhibitor that shares the 5-methyl-1,3,4-oxadiazole core with the target compound. Experimental pharmacokinetic and excretion studies have been conducted on ODASA in rats.

Methodology: In Vivo Excretion Study in Rats

An in vivo study was conducted on Wistar rats to investigate the excretion of ODASA. A 1% suspension of ODASA was administered to the rats. Urine and feces were collected over a period of 384 hours using metabolic cages. The concentrations of ODASA and its metabolites were quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1]

Experimental Pharmacokinetic and Excretion Data for ODASA in Rats

The table below presents a summary of the experimental findings for ODASA.

Parameter Experimental Result Reference
Metabolism
Major Metabolites4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide (M1), N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2)[1]
Excretion
Route of ExcretionPrimarily renal[1]
Unchanged Drug in Excreta16.29 ± 1.60%[1]
Metabolite M1 in Excreta80.27 ± 1.68%[1]
Metabolite M2 in Excreta3.43 ± 0.33%[1]
Elimination Half-life (ocular administration)46.4 ± 3.8 hours[1]

Comparative Analysis

While a direct comparison is not possible, we can draw some inferences:

  • Drug-likeness: The in silico predictions for this compound suggest good drug-like properties, adhering to Lipinski's Rule of Five. This is a positive initial indicator for its potential as an orally bioavailable drug candidate.

  • Metabolism: The experimental data for ODASA reveals that metabolism, particularly hydroxylation of the methyl group, is a significant elimination pathway.[1] This suggests that the methyl group on the phenyl ring of this compound could also be a potential site for metabolic modification. The in silico predictions for CYP inhibition for the target compound are favorable, indicating a potentially low risk of certain drug-drug interactions.

  • Excretion: The primary renal excretion route observed for ODASA is a common pathway for many small molecule drugs.[1] Without experimental data, the excretion pathway for this compound remains speculative, although renal clearance is a possibility.

Visualizations

In Silico ADMET Prediction Workflow

In_Silico_ADMET_Prediction_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties Compound_Structure Compound Structure (SMILES) Prediction_Tools SwissADME, pkCSM, etc. Compound_Structure->Prediction_Tools Absorption Absorption Prediction_Tools->Absorption Distribution Distribution Prediction_Tools->Distribution Metabolism Metabolism Prediction_Tools->Metabolism Excretion Excretion Prediction_Tools->Excretion Toxicity Toxicity Prediction_Tools->Toxicity

Caption: Workflow for in silico ADMET prediction.

Experimental Workflow for In Vivo Excretion Study

Experimental_Workflow_for_In_Vivo_Excretion_Study Drug_Administration Drug Administration to Rats Sample_Collection Urine and Feces Collection (Metabolic Cages) Drug_Administration->Sample_Collection Sample_Processing Sample Preparation and Extraction Sample_Collection->Sample_Processing Analysis HPLC-MS/MS Analysis Sample_Processing->Analysis Data_Quantification Quantification of Parent Drug and Metabolites Analysis->Data_Quantification Results Determination of Excretion Profile Data_Quantification->Results

Caption: Workflow for an in vivo excretion study.

Conclusion

In silico ADMET prediction serves as an invaluable tool in the early phases of drug discovery, offering a rapid and cost-effective means of evaluating the potential of a compound. The predictions for this compound suggest a favorable drug-like profile. However, the experimental data for the structurally similar compound, ODASA, underscores the importance of empirical validation. While computational models can provide strong guidance, in vivo and in vitro studies are indispensable for confirming the ADMET properties of any new chemical entity. The metabolic fate of the methyl group and the primary routes of excretion are key areas that would require experimental investigation for this compound to fully characterize its pharmacokinetic profile.

References

A Comparative Guide to the Synthetic Routes of 5-Aryl-1,3,4-Oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides an objective comparison of the most common synthetic routes to this important class of compounds, supported by experimental data to inform the selection of the most appropriate method for your research needs.

Introduction to Synthetic Strategies

The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols predominantly revolves around the cyclization of an aroylhydrazine with a source of thiocarbonyl functionality. The choice of synthetic route can significantly impact reaction time, yield, and purity of the final product. This guide will focus on three primary methodologies:

  • Conventional Heating: The classical approach involving the reaction of an aroylhydrazine with carbon disulfide in a basic alcoholic solution under reflux.

  • Microwave-Assisted Synthesis: A modern technique that utilizes microwave irradiation to accelerate the reaction, often leading to dramatically reduced reaction times and improved yields.

  • One-Pot Synthesis: A streamlined approach that minimizes the number of workup and purification steps, offering increased efficiency.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols via conventional heating, microwave-assisted, and one-pot methods.

Synthetic RouteStarting MaterialsReagents/CatalystsReaction TimeTemperatureYield (%)
Conventional Heating Aroylhydrazine, Carbon DisulfidePotassium Hydroxide, Ethanol7 - 26 hoursReflux60 - 85%
Microwave-Assisted Aroylhydrazine, Carbon DisulfidePotassium Hydroxide, Ethanol15 - 20 secondsNot specified77 - 92%
One-Pot Synthesis Aroylhydrazine, Carbon DisulfideTriethylamine, DMF~4 hours70°CHigh (not specified)

Experimental Protocols

Conventional Heating Method

This method is the most traditional approach for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.

Procedure for the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol:

  • To a solution of isonicotinic acid hydrazide (1.36 g, 0.01 mol) in ethanol (20 ml), add potassium hydroxide (0.56 g, 0.01 mol) and carbon disulfide (0.76 g, 0.01 mol) with shaking.[1]

  • Reflux the mixture for 7 hours until the evolution of hydrogen sulfide ceases.[1]

  • Pour the contents into a beaker containing crushed ice and acidify with glacial acetic acid.[1]

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain needle-shaped crystals.[1]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to a more efficient synthesis.

Procedure for the synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles (adapted for 2-thiol):

  • Dissolve the substituted semicarbazone (0.01 mole) and sodium acetate (0.02 mole) in 25 ml of glacial acetic acid. (Note: For the thiol, the starting material would be the aroylhydrazine and the reagent carbon disulfide in a basic medium).

  • Transfer the reaction mixture to a conical flask fitted with a guard tube.

  • Heat the reaction mixture for 15-20 seconds at a microwave power of 480 watts.[2]

  • Monitor the progress of the reaction using TLC.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Filter the precipitated product, wash with water, dry, and recrystallize from ethanol.[2]

One-Pot Synthesis

This approach streamlines the synthesis by combining multiple steps into a single reaction vessel.

General procedure for the one-pot synthesis of 2-alkylthio-5-aryl-1,3,4-oxadiazole derivatives (adapted for 2-thiol):

  • In a flask, stir a mixture of acid hydrazide (1.0 mmol) and carbon disulfide (3.0 mmol) in DMF (2.0 mL) for 15 minutes at room temperature.

  • Heat the reaction mixture to 70°C for approximately 4 hours until ring closure is complete.[3]

  • Cool the mixture to room temperature. At this stage for the thiol, an acidic workup would be performed to isolate the product. (The original procedure continues with alkylation).[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic routes.

Synthetic_Routes cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted cluster_onepot One-Pot Synthesis Aroylhydrazine_C Aroylhydrazine Intermediate_C Potassium Dithiocarbazinate Intermediate Aroylhydrazine_C->Intermediate_C KOH CS2_C Carbon Disulfide CS2_C->Intermediate_C Reflux_C Reflux in Ethanol (7-26h) Intermediate_C->Reflux_C Product_C 5-Aryl-1,3,4-oxadiazole-2-thiol Reflux_C->Product_C Acidic Workup Aroylhydrazine_M Aroylhydrazine Microwave_M Microwave Irradiation (15-20s) Aroylhydrazine_M->Microwave_M KOH, Ethanol CS2_M Carbon Disulfide CS2_M->Microwave_M Product_M 5-Aryl-1,3,4-oxadiazole-2-thiol Microwave_M->Product_M Acidic Workup Aroylhydrazine_OP Aroylhydrazine Reaction_OP Reaction at 70°C (~4h) Aroylhydrazine_OP->Reaction_OP Et3N, DMF CS2_OP Carbon Disulfide CS2_OP->Reaction_OP Product_OP 5-Aryl-1,3,4-oxadiazole-2-thiol Reaction_OP->Product_OP Acidic Workup

Caption: Comparative workflow of synthetic routes to 5-aryl-1,3,4-oxadiazole-2-thiols.

Conclusion

The choice of synthetic route for 5-aryl-1,3,4-oxadiazole-2-thiols depends on the specific requirements of the researcher. The conventional heating method, while reliable, is time-consuming. Microwave-assisted synthesis offers a significant improvement in terms of reaction speed and often provides higher yields, making it an attractive option for rapid compound generation. The one-pot synthesis presents a streamlined workflow that can enhance overall efficiency, particularly for library synthesis. Researchers should consider factors such as available equipment, desired throughput, and the specific substrate when selecting the most suitable synthetic strategy.

References

Cytotoxicity of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and its Schiff Base Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic profiles of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and its Schiff base derivatives, targeting researchers, scientists, and professionals in drug development. The data presented herein, derived from various in vitro studies, highlights the potential of Schiff base formation as a strategy to modulate the anticancer activity of the parent oxadiazole thiol.

While direct comparative studies on the cytotoxicity of this compound and its specific Schiff base derivatives are limited in the reviewed literature, this guide consolidates data from structurally analogous compounds to provide a valuable comparative perspective. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting cancer cell growth.

Executive Summary of Cytotoxicity Data

The formation of Schiff bases from 5-aryl-1,3,4-oxadiazole/thiadiazole-2-amines or thiols has been shown to significantly influence their cytotoxic activity. The presented data, though on varied cell lines and with structural analogues, suggests that derivatization into Schiff bases can lead to a substantial increase in anticancer potency.

The following table summarizes the in vitro cytotoxicity data (IC50 values) for a parent thiol analogue and several representative Schiff base derivatives of the 1,3,4-oxadiazole/thiadiazole scaffold against various human cancer cell lines.

CompoundCell LineIC50 (µM)
Parent Thiol Analogue
5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazole-2-thione¹A549 (Lung Carcinoma)9.40 µg/mL
Schiff Base Derivatives
(E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide²[1]HepG2 (Liver Carcinoma)1.18 ± 0.14
MCF-7 (Breast Adenocarcinoma)1.18 ± 0.14
SW1116 (Colon Carcinoma)1.18 ± 0.14
BGC823 (Gastric Carcinoma)1.18 ± 0.14
2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole³[2]Caco-2 (Colorectal Adenocarcinoma)5.3
{5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[1][3][4]oxadiazol-2-yl-methyl}-phenyl-amine⁴[2]Caco-2 (Colorectal Adenocarcinoma)2.3

¹Data for a structurally similar 1,3,4-thiadiazole analogue. ²A Schiff base derivative of a 1,3,4-oxadiazole-2-thiol. ³A derivative where the thiol group is replaced, included for structural comparison. ⁴A Schiff base (imine) analogue.

Experimental Protocols

The cytotoxicity of the presented compounds was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (parent thiol and Schiff base derivatives). A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing the Experimental Workflow

The logical flow of the cytotoxicity determination process is illustrated in the diagram below.

experimental_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding adhesion Overnight Adhesion cell_seeding->adhesion treatment Treat with Compounds (Parent Thiol & Schiff Bases) adhesion->treatment incubation Incubate (e.g., 48 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals (DMSO) formazan_formation->solubilization absorbance Measure Absorbance (Plate Reader) solubilization->absorbance data_analysis Calculate % Viability & IC50 Values absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Signaling Pathway Perturbation by 1,3,4-Oxadiazole Derivatives

While the precise mechanisms of action can vary, 1,3,4-oxadiazole derivatives and their Schiff bases have been reported to induce cytotoxicity through various signaling pathways, often culminating in apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic signaling pathway that can be influenced by such compounds.

apoptotic_pathway Compound 1,3,4-Oxadiazole Schiff Base Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Bcl2 Bcl-2 Compound->Bcl2 Downregulates ROS->Mitochondria Bax Bax Mitochondria->Bax Activates CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->Mitochondria Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptotic pathway induced by cytotoxic compounds.

References

A Comparative Guide to the Corrosion Inhibition Efficiency of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and Other Heterocyclic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition efficiency of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) against other heterocyclic inhibitors, supported by experimental data from scientific literature. The information is intended to assist researchers in evaluating and selecting suitable corrosion inhibitors for various applications.

Introduction to Heterocyclic Corrosion Inhibitors

Heterocyclic compounds are a cornerstone in the development of corrosion inhibitors due to their molecular structure, which is rich in heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents. This guide focuses on comparing the performance of MPOT, a derivative of 1,3,4-oxadiazole, with other prominent heterocyclic inhibitors like triazoles and thiadiazoles.

Experimental Data Presentation

The following tables summarize the quantitative data on the corrosion inhibition efficiency of MPOT and other selected heterocyclic inhibitors on mild steel in acidic environments. The data is primarily derived from weight loss measurements and electrochemical techniques.

Table 1: Corrosion Inhibition Efficiency of this compound (MPOT) and a Structurally Similar Oxadiazole Derivative

InhibitorConcentration (ppm)Temperature (K)Corrosion Rate (mmpy)Inhibition Efficiency (%)
MPOT 502989.3450.08
1502987.2561.25
2502985.9268.35
5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) [1]502988.3954.23
1502986.3665.28
2502984.4675.64

Table 2: Comparative Corrosion Inhibition Efficiency of Various Heterocyclic Inhibitors from Weight Loss Measurements

InhibitorConcentrationCorrosive MediumInhibition Efficiency (%)
Fatty Acid Triazole (Triazole 3) [2][3]5000 ppm15% HCl96.2
1-Acetyl-1H-Benzotriazole (ABTZ) [4][5]500 ppm1M HCl80.55
4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT) [6]1 mM1M HCl94.3
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole [7]0.002 M0.5M H₂SO₄~95
5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO) [8]0.005 M1.0 M HCl95

Table 3: Comparative Electrochemical Data for Heterocyclic Inhibitors

InhibitorConcentrationCorrosive MediumMethodKey ParameterInhibition Efficiency (%)
Benzotriazole (BTA) [9]1 mM1M H₂SO₄Potentiodynamic PolarizationIcorr (μA/cm²)82.2
2-Amino-5-oleyl-1,3,4-thiadiazol (AOT) [10]150 ppm1M HClPotentiodynamic Polarization-Good protection
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole [7]0.005 M0.5M H₂SO₄Potentiodynamic PolarizationIcorr (μA/cm²)~97
Benzotriazole (BTA) [9]1 mM1M H₂SO₄EIS--
2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (ANPT) [11]300 ppm0.5 M HClEISRct (Ωcm²)66

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Weight Loss Measurements

This gravimetric method is a fundamental technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Mild steel coupons of known dimensions and chemical composition are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Experimental Setup: The pre-weighed coupons are suspended in a beaker containing the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor. The beakers are typically placed in a thermostatically controlled water bath to maintain a constant temperature.

  • Procedure: After a specified immersion period (e.g., 24 hours), the coupons are removed from the solution, cleaned to remove corrosion products (often using a specific cleaning solution, e.g., a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Data Analysis: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR (mmpy) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum or graphite rod), and a reference electrode (such as a Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Procedure: The working electrode is immersed in the test solution (with and without the inhibitor) until a stable open circuit potential (OCP) is achieved. The potential of the working electrode is then scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the formation of a protective film.

  • Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Procedure: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current and phase shift are measured.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is typically fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value in the presence of the inhibitor indicate a more effective inhibition. The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Mandatory Visualization

Experimental_Workflow cluster_prep Material Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis and Interpretation A Mild Steel Coupon Preparation (Polishing, Degreasing, Weighing) D Weight Loss Measurement (Gravimetric Analysis) A->D E Potentiodynamic Polarization (Electrochemical Analysis) A->E F Electrochemical Impedance Spectroscopy (EIS) A->F B Preparation of Corrosive Media (e.g., 1M HCl) B->D B->E B->F C Inhibitor Solution Preparation (Varying Concentrations) C->D C->E C->F G Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) D->G H Determine Corrosion Current (Icorr) & Inhibition Type E->H I Determine Charge Transfer Resistance (Rct) & Double Layer Capacitance (Cdl) F->I J Compare Inhibition Efficiencies G->J H->J I->J

Caption: Experimental workflow for evaluating corrosion inhibitors.

Conclusion

The presented data indicates that this compound (MPOT) is an effective corrosion inhibitor for mild steel in acidic media. Its performance is comparable to, and in some cases, can be differentiated from other heterocyclic inhibitors such as triazoles and thiadiazoles. The choice of the most suitable inhibitor will ultimately depend on the specific application, including the nature of the corrosive environment, operating temperature, and required inhibition efficiency. The detailed experimental protocols provided in this guide offer a standardized framework for conducting further comparative studies.

References

cross-validation of docking results with experimental binding assays for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections detail the experimental and computational methodologies, present a comparative data analysis, and visualize the cross-validation workflow, offering a blueprint for validating potential drug candidates.

Data Presentation: A Comparative Analysis

To effectively compare the predicted binding affinity from molecular docking with experimentally determined inhibitory activity, the following table summarizes the results for a series of 5-aryl-1,3,4-oxadiazol-2-amine derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The docking scores represent the predicted binding energy in kcal/mol, where a more negative value indicates a more favorable binding interaction. The experimental data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDTarget EnzymeMolecular Docking Score (kcal/mol)Experimental IC50 (µM)[1][2]
3a (5-(4-methylphenyl) derivative)AChE-10.215.6 ± 0.9
BChE-9.8> 100
3b (5-phenyl derivative)AChE-9.918.2 ± 1.1
BChE-9.5> 100
3c (5-(4-chlorophenyl) derivative)AChE-10.512.8 ± 0.7
BChE-10.185.3 ± 4.2
Rivastigmine (Standard)AChE-8.525.3 ± 1.5
BChE-8.153.1 ± 2.9

Note: The data presented is for N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines, as a representative example of the 5-aryl-1,3,4-oxadiazole scaffold.[1][2]

Experimental Protocols

A clear and detailed methodology is crucial for the reproducibility of experimental results. The following protocol outlines the in-vitro cholinesterase inhibition assay used to determine the IC50 values.

In-Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay [1][2]

  • Enzyme and Substrate Preparation: Solutions of electric eel AChE and equine serum BChE were prepared in a phosphate buffer (pH 8.0). Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) were used as substrates for AChE and BChE, respectively.

  • Assay Procedure: The assay was performed in a 96-well microplate format based on Ellman's method.

  • Reaction Mixture: Each well contained the respective enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at varying concentrations.

  • Incubation: The mixture was incubated for 10 minutes at 37°C.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).

  • Measurement: The absorbance was measured at 412 nm at regular intervals to monitor the production of the yellow-colored 5-thio-2-nitrobenzoate anion, resulting from the reaction of DTNB with thiocholine, a product of substrate hydrolysis by the enzyme.

  • Data Analysis: The rate of reaction was calculated, and the percentage of inhibition by the test compounds was determined by comparing the reaction rates with a control (containing no inhibitor). The IC50 values were then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Computational Docking Protocol

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

Molecular Docking of 1,3,4-Oxadiazole Derivatives [1][2]

  • Protein Preparation: The three-dimensional crystal structures of the target enzymes (e.g., human AChE, PDB ID: 4EY7) were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the 1,3,4-oxadiazole derivatives were sketched and converted to 3D structures. Energy minimization was performed using a suitable force field.

  • Grid Generation: A grid box was defined around the active site of the enzyme to specify the search space for the docking algorithm. The dimensions and center of the grid were determined based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: Molecular docking was performed using software such as AutoDock Vina. The program explores different conformations and orientations of the ligand within the defined active site and calculates a docking score for each pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results were analyzed to identify the best-scoring pose for each ligand. The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site, were visualized and analyzed.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the cross-validation of docking and experimental results.

CrossValidationWorkflow cluster_insilico In-Silico (Computational) Arm cluster_invitro In-Vitro (Experimental) Arm cluster_validation Cross-Validation TargetSelection Target Protein Selection (e.g., AChE) LigandPrep Ligand Preparation (3D Structure Generation) TargetSelection->LigandPrep Docking Molecular Docking (Prediction of Binding Pose & Score) LigandPrep->Docking Analysis_InSilico Analysis of Docking Results (Binding Interactions) Docking->Analysis_InSilico Comparison Comparative Analysis (Docking Score vs. IC50) Analysis_InSilico->Comparison CompoundSynthesis Compound Synthesis (5-Aryl-1,3,4-oxadiazoles) BindingAssay Experimental Binding Assay (e.g., Enzyme Inhibition Assay) CompoundSynthesis->BindingAssay DataAnalysis_Invitro Data Analysis (Calculation of IC50) BindingAssay->DataAnalysis_Invitro DataAnalysis_Invitro->Comparison SAR SAR Comparison->SAR Structure-Activity Relationship (SAR) Elucidation LeadOpt LeadOpt SAR->LeadOpt Lead Optimization

Caption: Workflow for cross-validating in-silico docking with in-vitro experimental data.

SignalingPathwayExample cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand 1,3,4-Oxadiazole Derivative Receptor Target Receptor/ Enzyme (e.g., Kinase) Ligand->Receptor Inhibition Downstream1 Downstream Effector 1 Receptor->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response (e.g., Proliferation, Inflammation) Downstream2->CellularResponse

Caption: Hypothetical signaling pathway inhibited by a 1,3,4-oxadiazole derivative.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and biological testing of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its reproducible synthesis, compare its biological activities with relevant alternatives, and provide detailed experimental protocols for key assays.

Reproducible Synthesis of this compound

The synthesis of this compound is a well-established and reproducible process. The most common and efficient method involves a two-step reaction sequence starting from 4-methylbenzoic acid.

Step 1: Synthesis of 4-methylbenzoyl hydrazide

The first step is the conversion of 4-methylbenzoic acid to its corresponding hydrazide. This is typically achieved by reacting the carboxylic acid with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, under reflux.

Step 2: Cyclization to form the 1,3,4-oxadiazole ring

The resulting 4-methylbenzoyl hydrazide is then cyclized to form the desired this compound. This is accomplished by reacting the hydrazide with carbon disulfide in a basic alcoholic solution, commonly potassium hydroxide in ethanol. The reaction mixture is refluxed, followed by acidification to precipitate the final product.

This synthetic route is known for its good to excellent yields, generally ranging from 70% to over 90%, and its straightforward purification procedures, making it a reliable method for obtaining the target compound.

Alternative Synthesis Method

An alternative approach involves the use of microwave irradiation. This method can significantly reduce the reaction time and in some cases, improve the yield compared to conventional heating.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methylbenzoic acid

  • Hydrazine hydrate (80%)

  • Ethanol (absolute)

  • Carbon disulfide

  • Potassium hydroxide

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

Part 1: Synthesis of 4-methylbenzoyl hydrazide

  • A mixture of 4-methylbenzoic acid (0.1 mol) and ethanol (100 mL) is placed in a round-bottom flask.

  • Hydrazine hydrate (0.2 mol) is added to the flask.

  • The reaction mixture is refluxed for 8-10 hours.

  • The excess solvent and hydrazine hydrate are removed under reduced pressure.

  • The resulting solid is washed with cold distilled water and recrystallized from ethanol to obtain pure 4-methylbenzoyl hydrazide.

Part 2: Synthesis of this compound

  • 4-methylbenzoyl hydrazide (0.05 mol) is dissolved in absolute ethanol (100 mL) in a round-bottom flask.

  • Potassium hydroxide (0.05 mol) dissolved in a small amount of water is added to the flask, followed by the dropwise addition of carbon disulfide (0.06 mol).

  • The mixture is refluxed for 12-16 hours until the evolution of hydrogen sulfide gas ceases.

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The resulting solution is acidified with concentrated hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure this compound.

Comparative Biological Activities

This compound and its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. Below is a comparison of its performance with other alternatives, supported by experimental data.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. The data is often presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
This compound Staphylococcus aureus62Ciprofloxacin<10
Bacillus subtilis125Ciprofloxacin<10
Escherichia coli250Ciprofloxacin<10
Candida albicans125Fluconazole<25
5-phenyl-1,3,4-oxadiazole-2-thiol [1][2]Staphylococcus aureus250Chloramphenicol-
Bacillus subtilis250Chloramphenicol-
Escherichia coli250Chloramphenicol-
Candida albicans250Fluconazole-
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol Staphylococcus aureus---
Escherichia coli---

Note: The provided MIC values are representative and can vary between different studies. The absence of a value (-) indicates that specific data was not found in the reviewed literature.

Anticancer Activity

The anticancer activity of 1,3,4-oxadiazole derivatives is a significant area of research. The efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
Derivative of 5-(p-tolyl)-1,3,4-oxadiazole ----
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivative [3]MCF-7-Adriamycin-
2,5-disubstituted-1,3,4-oxadiazole derivative [4]HepG2~50--
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine [5]K-562 (Leukemia)- (GP=18.22)--
MDA-MB-435 (Melanoma)- (GP=15.43)--

Note: "GP" refers to Growth Percent, another metric used in anticancer screening. The absence of a value (-) indicates that specific data was not found in the reviewed literature for a direct comparison.

Experimental Protocols for Biological Testing

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid medium.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the appropriate growth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Control wells containing only the medium (negative control) and medium with the inoculum (positive growth control) are included.

  • The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be assessed visually or by measuring the optical density using a spectrophotometer.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Test compound

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours to allow the formation of formazan crystals.

  • The solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Visualizing Molecular Mechanisms

While the precise signaling pathways for this compound are still under active investigation, based on the known mechanisms of similar 1,3,4-oxadiazole derivatives, we can propose potential pathways for its anticancer activity. One such proposed mechanism is the induction of apoptosis through the p53-mediated intrinsic pathway.

apoptosis_pathway Oxadiazole 5-(4-methylphenyl)-1,3,4- oxadiazole-2-thiol p53 p53 Activation Oxadiazole->p53 Induces Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-mediated intrinsic apoptosis pathway.

The antimicrobial mechanism of action for many heterocyclic compounds involves the inhibition of essential enzymes in bacteria or fungi. For instance, some 1,3,4-oxadiazole derivatives have been shown to inhibit glucosamine-6-phosphate synthase (GlmS), an enzyme crucial for the synthesis of the bacterial cell wall.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis start 4-Methylbenzoyl Hydrazide reagents CS2, KOH, EtOH start->reagents product 5-(4-methylphenyl)-1,3,4- oxadiazole-2-thiol reagents->product antimicrobial Antimicrobial Assays (Bacteria & Fungi) product->antimicrobial anticancer Anticancer Assays (Cell Lines) product->anticancer mic MIC Determination antimicrobial->mic ic50 IC50 Determination anticancer->ic50

Caption: General experimental workflow.

References

Unveiling the Antifungal Potential: A Comparative Analysis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the persistent search for novel and more effective antifungal agents, a comparative analysis of the antifungal performance of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol against established commercial fungicides reveals its potential as a promising candidate for further development. This guide provides a comprehensive overview of its in-vitro activity against key fungal pathogens, benchmarked against leading commercial antifungal drugs. The data presented herein is targeted towards researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Performance Benchmark: In-Vitro Antifungal Activity

The antifungal efficacy of this compound and a selection of commercial fungicides was evaluated against clinically relevant fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC), a standard measure of antifungal potency, was determined for each compound. The results are summarized in the tables below.

While specific data for this compound is not widely available in the public domain, research on the closely related compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, provides valuable insights into the potential antifungal activity of this class of molecules. The following data for 5-phenyl-1,3,4-oxadiazole-2-thiol is presented as a proxy for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-phenyl-1,3,4-oxadiazole-2-thiol against Selected Fungal Strains

Fungal StrainMIC (µg/mL)
Candida albicans250[1]
Aspergillus niger250[1]
Candida krusei250[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Fungicides against Candida albicans

FungicideMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fluconazole0.125 - >256[2][3]0.12 - 6464[3]
Itraconazole0.032 - 4[3]0.25[4]4[3]
Amphotericin B0.003 - 0.75[2][3]0.5[5]1.0[5]
Caspofungin<0.002 - 0.5[2][3]0.5[5]1.0[5]

Table 3: Minimum Inhibitory Concentration (MIC) of Commercial Fungicides against Aspergillus niger

FungicideMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fluconazole>256[6]256[6]>256[6]
Itraconazole≤0.06 - 2[4]0.5[4]1[6]
Amphotericin B1 - 2[6]1[6]2[6]
Caspofungin0.008 - 0.06[6]0.015[6]0.06[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal activity of a compound. The following provides a detailed methodology based on standardized protocols.

Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antifungal agent.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified period to ensure viable and pure cultures.

  • A suspension of the fungal cells is prepared in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (this compound or commercial fungicides) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • A series of twofold dilutions of the antifungal agent are prepared in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The final volume in each well is typically 200 µL.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

4. Determination of MIC:

  • After incubation, the plates are examined visually or using a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Experimental Workflow

The following diagram illustrates the general workflow for the in-vitro evaluation of antifungal compounds.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Fungal Culture B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Antifungal Dilutions C->D E Incubate D->E F Read MIC E->F G Data Analysis F->G

Caption: Workflow for in-vitro antifungal susceptibility testing.

Concluding Remarks

The preliminary data on 5-phenyl-1,3,4-oxadiazole-2-thiol suggests that this class of compounds possesses antifungal activity. While its potency may not surpass that of some established commercial fungicides, its novel structure presents a valuable scaffold for further optimization and development. Future research should focus on synthesizing and testing a broader range of derivatives of this compound to explore structure-activity relationships and identify compounds with enhanced antifungal efficacy and a favorable safety profile. The detailed experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (CAS Number: 31130-15-1), a compound frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Compound Identification and Hazard Overview

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative and hazard information for this compound.

PropertyValueReference/Source
CAS Number 31130-15-1--INVALID-LINK--
Molecular Formula C₉H₈N₂OS--INVALID-LINK--
Molecular Weight 192.24 g/mol --INVALID-LINK--
UN Number 2811--INVALID-LINK--, --INVALID-LINK--
Proper Shipping Name Toxic solid, organic, n.o.s.--INVALID-LINK--, --INVALID-LINK--
Hazard Class 6.1 (Toxic)Inferred from UN2811 classification
Packing Group IIIInferred from UN2811 classification
Water Hazard Class (WGK) 3 (Highly hazardous to water)--INVALID-LINK--
Melting Point 214-218 °C--INVALID-LINK--

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general guidelines for the disposal of thiol-containing compounds and toxic organic solids.

I. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: Use of a certified fume hood is mandatory to avoid inhalation of any dust or vapors.

II. Decontamination of Labware

Glassware and other equipment that have come into contact with the compound should be decontaminated to neutralize the reactive thiol group.

  • Prepare a Bleach Bath: In a designated container within a fume hood, prepare a 10% solution of household bleach (sodium hypochlorite) in water.

  • Submerge Labware: Carefully place all contaminated glassware and equipment into the bleach bath.

  • Soak: Allow the items to soak for a minimum of 24 hours to ensure complete oxidation of the thiol.[6]

  • Rinse: After soaking, thoroughly rinse the decontaminated items with water before standard washing.

III. Disposal of Solid Waste

This includes the pure compound, as well as any contaminated disposables such as weigh boats, gloves, and paper towels.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Primary Container: Place all solid waste into a clearly labeled, sealable hazardous waste container. The label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "31130-15-1"

    • The hazard classification: "Toxic"

  • Secondary Containment: Store the primary waste container in a designated, secure secondary containment bin in a well-ventilated area, away from incompatible materials.

IV. Disposal of Liquid Waste

For solutions containing this compound:

  • Collection: Collect all liquid waste in a dedicated, properly labeled hazardous waste container. The label should contain the same information as for solid waste, including the solvent(s) used.

  • pH Neutralization (if applicable): If the waste is acidic or basic, it may need to be neutralized before disposal. Consult your EHS office for specific guidance.

  • Storage: Store the liquid waste container in secondary containment in a designated waste accumulation area.

V. Final Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office.

  • Professional Disposal: This compound must be disposed of through a licensed hazardous waste disposal company. The recommended method of disposal is incineration in a permitted hazardous waste incinerator.

Mandatory Visualizations

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Identify Waste (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Compound, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid decontaminate Decontaminate Labware (10% Bleach Solution, 24h Soak) waste_type->decontaminate For associated labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid storage Store in Secondary Containment in Designated Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Final Disposal: Incineration by Licensed Contractor contact_ehs->incineration

Caption: Disposal Workflow Diagram

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most accurate and comprehensive information. By prioritizing safety and proper disposal, we can ensure a secure research environment and protect our planet.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.

This guide is intended for researchers, scientists, and professionals in drug development who work with this compound. The following information is a synthesis of best practices and available safety data for this compound and related chemical structures.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, compiled from safety data sheets of the compound and structurally similar chemicals.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects against dust particles and accidental splashes.
Hand Protection Nitrile GlovesMinimum 5-mil thicknessProvides splash protection against thiol compounds. For prolonged contact, consider thicker nitrile or double-gloving.[1]
Respiratory Protection N95 Respirator or Dust MaskNIOSH-approvedPrevents inhalation of the powdered compound, which may cause respiratory irritation.[2]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.

Operational Workflow: From Receipt to Disposal

To ensure a systematic and safe handling process, the following workflow should be implemented. This operational plan minimizes exposure risk and maintains a controlled environment.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receipt Receive Chemical sds Review Safety Data Sheet (SDS) receipt->sds Immediate Action storage Store in a Cool, Dry, Well-Ventilated Area ppe Don Appropriate PPE storage->ppe Preparation for Use sds->storage After Review weighing Weigh in a Ventilated Enclosure ppe->weighing reaction Perform Experiment in a Fume Hood weighing->reaction waste_collection Collect Waste in a Labeled, Sealed Container reaction->waste_collection Post-Experiment decontamination Decontaminate Work Surfaces waste_collection->decontamination disposal Dispose via Approved Hazardous Waste Vendor decontamination->disposal

Figure 1: Operational workflow for this compound.

Detailed Procedural Guidance

Receiving and Storage: Upon receipt, immediately review the supplier's Safety Data Sheet (SDS). Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling and Experimental Use:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Experimental Setup: All experimental procedures involving this compound must be performed inside a certified chemical fume hood.[3]

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not breathe in the dust.

Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material and place it into a designated, sealed container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and decontaminate all surfaces.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed, and chemically resistant container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed container appropriate for flammable or corrosive liquids, as dictated by the solvent used.

  • Disposal Route: All waste containers must be disposed of through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash. The disposal of sulfur-containing solid waste may require specific landfill protocols to prevent soil and groundwater acidification.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.